Erbium(3+) acetate
Description
The exact mass of the compound Erbium(3+) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Erbium(3+) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erbium(3+) acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
erbium(3+);triacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Er/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHPIKTDUMWTR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Er+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ErO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890803 | |
| Record name | Acetic acid, erbium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-10-2 | |
| Record name | Acetic acid, erbium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, erbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, erbium(3+) salt (3:1) | |
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| Record name | Erbium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to Erbium(3+) Acetate Hydrate: Physicochemical Properties and Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Precursor for Advanced Materials
In the realm of materials science and drug development, the precise engineering of functional materials at the nanoscale is paramount. The choice of precursor is a critical determinant of the final product's properties. Among the myriad of available compounds, erbium(3+) acetate hydrate has emerged as a versatile and highly valuable precursor for the synthesis of a wide range of erbium-doped materials. Its unique combination of solubility, controlled thermal decomposition, and reactivity makes it an ideal candidate for the fabrication of nanoparticles, thin films, and metal-organic frameworks (MOFs) with tailored optical, catalytic, and biomedical properties. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth understanding of the physicochemical properties of erbium(3+) acetate hydrate and to detail its practical application in various synthetic methodologies.
Core Physicochemical Profile of Erbium(3+) Acetate Hydrate
A thorough understanding of the fundamental properties of a precursor is the bedrock of reproducible and controlled synthesis. Erbium(3+) acetate hydrate is a pink, crystalline solid that is moderately hygroscopic, necessitating storage in a dry environment.[1][2] Its hydrated form is the most commonly encountered, with the tetrahydrate being a frequent variant.[2][3]
| Property | Value | Source(s) |
| Chemical Formula | Er(CH₃COO)₃·xH₂O (commonly x=4) | [1][2] |
| Molecular Weight | 344.39 g/mol (anhydrous basis) | [4] |
| Appearance | Pink crystalline powder or chunks | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol. | [1] |
| Density | Approximately 2.114 g/cm³ | [5] |
While qualitative descriptions of solubility are readily available, quantitative data is crucial for precise solution preparation. Although specific solubility values in g/100mL at various temperatures are not widely published in readily accessible literature, its classification as "soluble" to "highly soluble" in water and polar solvents like ethanol indicates its suitability for a variety of solution-based synthetic routes.[1][6] The pH of the solution can also influence its solubility.[6]
Spectroscopic and Structural Characterization: Verifying Your Precursor
Before embarking on any synthesis, it is imperative to verify the identity and purity of the starting material. Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are powerful techniques for this purpose.
The FTIR spectrum of erbium(3+) acetate hydrate exhibits characteristic absorption bands that confirm the presence of acetate and water ligands coordinated to the erbium ion. Key vibrational modes include:
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the stretching vibrations of the water of hydration.
-
C-H Stretching: Bands in the 2900-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the methyl groups in the acetate ligands.
-
Asymmetric and Symmetric COO⁻ Stretching: The positions of the carboxylate stretching bands are particularly informative. The asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group, typically found around 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively, can provide insight into the coordination mode of the acetate ligand to the metal center. The separation between these two bands (Δν) is often used to distinguish between monodentate, bidentate, and bridging coordination.
-
Er-O Stretching: In the far-infrared region (typically below 600 cm⁻¹), vibrations corresponding to the Er-O bonds can be observed.
A representative FTIR spectrum would show these characteristic peaks, allowing for confirmation of the compound's identity.
Thermal Decomposition: A Controlled Pathway to Erbium Oxide
The thermal decomposition behavior of erbium(3+) acetate hydrate is a cornerstone of its utility as a precursor, particularly for the synthesis of erbium oxide (Er₂O₃) nanoparticles and thin films. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in elucidating this process.
The decomposition proceeds through a series of well-defined steps:
-
Dehydration: The initial weight loss, occurring at approximately 90°C, corresponds to the removal of the water of hydration, forming the anhydrous erbium(3+) acetate.[3][7]
-
Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O
-
-
Formation of Hydroxy Acetate and Ketene: With continued heating to around 310°C, the anhydrous acetate begins to decompose, forming a proposed erbium hydroxyacetate intermediate and releasing ketene.[3][7]
-
Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O
-
-
Formation of Oxyacetate: At approximately 350°C, the hydroxyacetate intermediate loses a molecule of acetic acid to form an erbium oxyacetate species.[3][7]
-
Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH
-
-
Formation of Oxycarbonate: Further heating to about 390°C leads to the formation of erbium oxycarbonate.[3][7]
-
ErOCH₃COO → ½ Er₂O₂CO₃ + ½ (CH₃)₂CO
-
-
Final Conversion to Erbium Oxide: Finally, at approximately 590°C, the oxycarbonate decomposes to yield the final product, erbium(III) oxide.[3][7][8]
-
Er₂O₂CO₃ → Er₂O₃ + CO₂
-
This stepwise decomposition, with the evolution of volatile byproducts like water, acetic acid, and acetone, allows for the formation of high-purity erbium oxide at relatively moderate temperatures.[8] The controlled release of these gaseous species can also play a role in the porosity and surface area of the resulting oxide material.
Caption: Thermal decomposition pathway of erbium(3+) acetate tetrahydrate.
Synthetic Applications: Harnessing the Properties of Erbium(3+) Acetate Hydrate
The unique physicochemical properties of erbium(3+) acetate hydrate make it a superior choice of precursor for a variety of synthesis methods. Its solubility is key for wet-chemical approaches, while its well-defined thermal decomposition is advantageous for solid-state and vapor-phase techniques.
The Role of the Acetate Ligand: More Than Just a Counter-ion
The acetate ligand is not merely a spectator in the synthesis process. Its presence can significantly influence the morphology and properties of the resulting nanomaterials.[9] The acetate ion can act as a capping agent, adsorbing to the surface of growing nanoparticles and controlling their growth rate and final shape.[9][10] The strength of this interaction, compared to other anions like nitrates or chlorides, can lead to different particle morphologies. For instance, in the synthesis of cobalt oxide nanoparticles, the use of cobalt acetate as a precursor led to cubic nanoparticles, whereas cobalt nitrate resulted in spherical particles.[9] This is attributed to the stronger adsorption of the acetate ion on the nanoparticle surface. The decomposition of the acetate ligand at specific temperatures also provides a localized source of energy and reactive species that can influence the crystallization and phase of the final metal oxide.[11]
Hydrothermal Synthesis of Erbium-Doped Nanomaterials
Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. The solubility of erbium(3+) acetate hydrate in water makes it an excellent precursor for this technique.
Experimental Protocol: Hydrothermal Synthesis of Erbium Oxide Nanoparticles
-
Precursor Solution Preparation: Dissolve a calculated amount of erbium(3+) acetate hydrate in deionized water to achieve the desired concentration. The concentration of the precursor can influence the size and morphology of the final nanoparticles.
-
pH Adjustment: Adjust the pH of the solution using a base, such as ammonium hydroxide or sodium hydroxide. The pH plays a critical role in controlling the hydrolysis and condensation rates, which in turn affect the nucleation and growth of the nanoparticles.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a defined period (e.g., 12-24 hours).
-
Product Recovery and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the washed product in an oven at a moderate temperature (e.g., 80°C). For the formation of crystalline erbium oxide, a subsequent calcination step at a higher temperature (e.g., 500-800°C) is often required.[12]
The choice of reaction parameters such as temperature, time, pH, and precursor concentration allows for the tuning of the size, shape, and crystallinity of the resulting erbium oxide nanoparticles.[12]
Caption: Workflow for the hydrothermal synthesis of erbium oxide nanoparticles.
Sol-Gel Synthesis of Erbium-Doped Thin Films
The sol-gel process is a powerful technique for fabricating high-quality thin films with excellent homogeneity and controlled composition. The solubility of erbium(3+) acetate hydrate in common alcoholic solvents makes it a suitable dopant source for sol-gel synthesis.
Experimental Protocol: Sol-Gel Synthesis of Erbium-Doped Silica Thin Films
-
Sol Preparation:
-
In a flask, mix a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), with an alcohol (e.g., ethanol) and water.
-
Add an acid catalyst (e.g., HCl) to promote the hydrolysis of the TEOS.
-
In a separate container, dissolve erbium(3+) acetate hydrate in the same alcohol.
-
Add the erbium acetate solution to the TEOS-containing sol and stir for several hours to ensure homogeneity. The concentration of the erbium precursor will determine the doping level in the final film.[13]
-
-
Thin Film Deposition:
-
Deposit the sol onto a substrate (e.g., silicon wafer or quartz) using techniques like spin-coating or dip-coating. The withdrawal speed or spin speed will influence the film thickness.
-
-
Drying and Annealing:
-
Dry the coated substrate at a low temperature (e.g., 100°C) to remove the solvent.
-
Perform a multi-step annealing process at higher temperatures (e.g., 500-900°C) to densify the film, remove organic residues, and promote the formation of the desired oxide network and activate the erbium ions.[13][14]
-
The sol-gel method offers excellent control over the doping concentration and the microstructure of the resulting thin films, which is critical for optimizing their optical properties for applications in waveguides and lasers.[15]
Synthesis of Erbium-Based Metal-Organic Frameworks (MOFs)
Erbium(3+) acetate hydrate can also serve as a precursor for the synthesis of erbium-based MOFs, which are crystalline materials with a porous structure, showing promise in areas such as gas storage, catalysis, and sensing. While many published procedures for lanthanide MOFs utilize nitrate or chloride salts, the principles of solvothermal synthesis can be adapted for acetate precursors.
Conceptual Protocol for Solvothermal Synthesis of an Erbium-Based MOF
-
Reactant Solution: Dissolve erbium(3+) acetate hydrate and a suitable organic linker (e.g., a dicarboxylic or tricarboxylic acid) in a high-boiling point solvent or a solvent mixture (e.g., dimethylformamide (DMF), diethylformamide (DEF), or a mixture with water and ethanol).
-
Solvothermal Reaction: Place the solution in a sealed vessel, such as a Teflon-lined autoclave, and heat it to a temperature typically between 100°C and 200°C for a period ranging from hours to days.
-
Product Isolation: After the reaction, cool the vessel to room temperature, allowing the MOF crystals to form. The crystals are then collected by filtration, washed with fresh solvent to remove unreacted starting materials, and dried.
The choice of organic linker, solvent system, temperature, and reaction time are all critical parameters that dictate the structure and properties of the resulting MOF.
Safety and Handling
Erbium(3+) acetate hydrate is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.[16] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
Erbium(3+) acetate hydrate stands out as a highly effective and versatile precursor for the synthesis of a diverse range of advanced materials. Its favorable solubility and well-characterized thermal decomposition pathway provide researchers with a high degree of control over the synthesis process. The insights provided in this guide, from the fundamental physicochemical properties to detailed synthetic protocols, are intended to empower scientists and engineers in the development of novel erbium-doped materials with enhanced performance for a wide array of applications, from next-generation optical devices to innovative biomedical technologies. The continued exploration of the subtle yet significant role of the acetate ligand in directing the formation of nanostructures will undoubtedly open new avenues for the rational design of functional materials.
References
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Stanford Materials Corporation. (n.d.). Erbium Acetate Hydrate Powder. Retrieved from [Link]
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Grokipedia. (n.d.). Erbium(III) acetate. Retrieved from [Link]
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American Elements. (n.d.). Erbium(III) Acetate Hydrate. Retrieved from [Link]
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American Elements. (n.d.). Erbium(III) Acetate Hydrate. Retrieved from [Link]
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ResearchGate. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Retrieved from [Link]
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Abdullah, A., Benchafia, E. M., Choi, D., & Abedrabbo, S. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid-Base-Catalyzed Sol-Gel Process. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Acetate Stabilization of Metal Nanoparticles and Its Role in the Preparation of Metal Nanoparticles in Ethylene Glycol. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process. Retrieved from [Link]
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IAEA-INIS. (2017). Light emission and atomic coordination structure of sol-gel derived erbium-doped SiO2-TiO2 thin films. Retrieved from [Link]
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International Journal of Electrochemical Science. (2016). Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. Retrieved from [Link]
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Upconversion Luminescence from Sol-Gel-Derived Erbium- and Ytterbium-Doped BaTiO3 Film Structures and the Target Form. (2023). MDPI. Retrieved from [Link]
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A Technical Guide to the Thermal Decomposition of Erbium(III) Acetate Precursors for Advanced Materials Synthesis
Abstract: The synthesis of high-purity, nanostructured erbium(III) oxide (Er₂O₃) is pivotal for its application in optics, catalysis, and nuclear engineering. The thermal decomposition of erbium(III) acetate hydrate, a common precursor, offers a controllable and reproducible route to this advanced ceramic material. This guide provides an in-depth analysis of the multi-stage thermal decomposition process of erbium(III) acetate hydrate (Er(CH₃COO)₃·xH₂O). It elucidates the key transformation steps, including dehydration, anhydrous acetate decomposition, intermediate oxycarbonate formation, and final oxide crystallization. By integrating insights from thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and infrared spectroscopy (IR), this document serves as a comprehensive resource for researchers and professionals aiming to precisely control the synthesis of erbium oxide with desired physicochemical properties.
Introduction: The Significance of Precursor-Derived Erbium Oxide
Erbium(III) oxide (Er₂O₃) is a highly valued rare-earth oxide renowned for its unique optical properties, particularly its photoluminescence at 1.54 µm, which coincides with the minimum absorption window of silica-based optical fibers. This makes it indispensable for optical amplifiers and lasers.[1] Furthermore, its high dielectric constant, thermal stability, and catalytic activity make it a material of interest for semiconductor devices, corrosion-resistant coatings, and specialized catalysts.[2]
The properties of the final Er₂O₃ material—such as crystallite size, surface area, and morphology—are profoundly influenced by the synthesis method.[2][3] Precursor-based synthesis routes, especially the thermal decomposition of metal-organic compounds like acetates, are widely employed due to the high purity of the precursors and the ability to achieve controlled decomposition, leading to homogenous, fine-grained oxide powders.[4][5] Erbium(III) acetate hydrate is an excellent precursor because it is moderately water-soluble and decomposes cleanly into the oxide at relatively moderate temperatures.[4] Understanding the precise thermal decomposition pathway is therefore not merely an academic exercise; it is a critical requirement for rationally designing and optimizing the synthesis of Er₂O₃ for high-performance applications.
The Precursor: Erbium(III) Acetate Hydrate
The starting material is typically erbium(III) acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. It is a light pink, crystalline solid soluble in water.[6] The acetate ligands are coordinated to the erbium ion, and the water molecules exist as waters of hydration within the crystal lattice. The nature of the metal-acetate bonding and the presence of hydration water are the primary determinants of the initial stages of thermal decomposition.[7]
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of erbium(III) acetate hydrate in an air or inert atmosphere is not a single-step event but a sequence of distinct chemical transformations. These stages can be effectively monitored and characterized using a combination of thermogravimetric analysis (TGA), which measures mass changes, and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which detect endothermic and exothermic events.[3][8]
The process can be broadly categorized into four major stages:
-
Dehydration: Loss of water of crystallization.
-
Decomposition of Anhydrous Acetate: Breakdown of the organic ligand.
-
Formation of Intermediates: Primarily erbium oxycarbonates.
-
Crystallization of Erbium Oxide: Formation of the final Er₂O₃ product.
A study on erbium acetate tetrahydrate showed that it dehydrates completely in one step before decomposing to Er₂O₃ at 590°C through several noncrystalline intermediates.[3] The volatile products identified during this process include water vapor, acetic acid, ketene, and acetone.[3]
Stage I: Dehydration
The initial stage of heating involves the endothermic removal of lattice water. For erbium(III) acetate tetrahydrate (Er(CH₃COO)₃·4H₂O), this process typically begins at a relatively low temperature.
-
Temperature Range: ~90 °C - 200 °C[6]
-
Reaction: Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O(g)
-
TGA/DTA Signature: A significant mass loss corresponding to four water molecules, accompanied by a strong endothermic peak in the DTA/DSC curve.
Causality: The energy input in this stage is consumed to overcome the lattice energy and the hydrogen bonds holding the water molecules within the crystal structure, leading to their vaporization.[9] This step is crucial as the released water vapor can potentially hydrolyze the acetate at higher temperatures, influencing subsequent reaction pathways.[10]
Stage II: Decomposition of Anhydrous Acetate
Once dehydrated, the anhydrous erbium(III) acetate, Er(CH₃COO)₃, remains stable until a higher temperature, typically above 300 °C.[6][11] Its decomposition is a complex process involving the breakdown of the acetate ligands.
-
Temperature Range: ~310 °C - 390 °C[6]
-
Proposed Reactions:
-
TGA/DTA Signature: A major and often rapid mass loss is observed in the TGA curve. This stage is typically marked by complex DTA/DSC profiles, often showing multiple overlapping endothermic and exothermic peaks, indicating a series of decomposition and rearrangement reactions. The decomposition of the acetate itself is generally endothermic, but subsequent reactions of the gaseous byproducts can be exothermic.
Causality: At these temperatures, the C-C and C-O bonds within the acetate ligands become unstable. The decomposition can proceed through various mechanisms, including the formation of ketene and acetic acid as volatile products.[3][6] For many rare-earth acetates, this stage leads to the formation of a solid oxyacetate intermediate.[3]
Stage III: Formation of Oxycarbonate Intermediates
Following the initial acetate breakdown, thermally unstable intermediate phases are formed. For many lanthanides, these intermediates are oxycarbonates.[10][12]
-
Temperature Range: ~390 °C - 550 °C[6]
-
Reaction: ErOCH₃COO → Er₂O₂CO₃ (and other oxycarbonates like Er₂O(CO₃)₂)[6]
-
TGA/DTA Signature: A further, more gradual mass loss is observed as the remaining organic fragments and carbonate groups decompose. This region may feature exothermic peaks in the DTA/DSC curve, often attributed to the combustion (in air) of organic residues or the crystallization of the intermediate phases.
Causality: The reactive atmosphere plays a significant role here. In air, the carbonaceous residue from acetate decomposition can oxidize, releasing CO₂ and forming a stable oxycarbonate phase. In an inert atmosphere, the decomposition of the oxyacetate leads to the formation of oxycarbonates and the release of gases like CO and CO₂.[12][13] The formation of erbium dioxycarbonate (Er₂O₂CO₃) is a common step before the final oxide is formed.[6]
Stage IV: Final Crystallization of Erbium(III) Oxide
The final stage is the decomposition of the stable oxycarbonate intermediate to yield the desired erbium(III) oxide.
-
Temperature Range: > 550 °C, completing around 590 °C - 650 °C[3][6]
-
Reaction: Er₂O₂CO₃ → Er₂O₃ + CO₂(g)
-
TGA/DTA Signature: The TGA curve shows a final mass loss step, after which the mass stabilizes, indicating the formation of the thermally stable Er₂O₃. This final decomposition is associated with an endothermic DTA peak. A sharp exothermic peak may also be observed, corresponding to the crystallization of the amorphous or poorly crystalline oxide into a well-defined cubic structure.
Causality: The Er-O-C=O bonds in the oxycarbonate are broken at high temperatures, releasing carbon dioxide and leaving behind the stable cubic phase of erbium(III) oxide.[12] The temperature at which a stable, crystalline oxide is achieved is critical for controlling the final particle size and surface area; higher temperatures or longer calcination times can lead to particle growth and sintering.[3]
Summary of Decomposition Behavior
The quantitative data derived from thermal analysis provides a clear roadmap for the synthesis of erbium oxide.
| Stage | Temperature Range (°C) | Key Transformation | Volatile Products |
| I | 90 - 200 | Dehydration of Er(CH₃COO)₃·4H₂O | H₂O[6] |
| II | 310 - 390 | Decomposition of anhydrous acetate | Ketene, Acetic Acid, Acetone[3][6] |
| III | 390 - 550 | Formation of oxycarbonate (Er₂O₂CO₃) | CO₂, CO |
| IV | > 550 | Decomposition of oxycarbonate to Er₂O₃ | CO₂[12] |
Experimental Protocols & Characterization
To ensure reproducible results, a standardized experimental approach is essential.
Protocol: Thermogravimetric & Differential Thermal Analysis (TGA-DTA)
-
Instrument Calibration: Calibrate the TGA-DTA instrument for mass and temperature using standard reference materials (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of the erbium(III) acetate hydrate precursor into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Flowing dry air or nitrogen at a rate of 50-100 mL/min. The choice of atmosphere is critical, as an oxidizing environment (air) can lead to different intermediate steps compared to an inert one (nitrogen).[13][14]
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can improve resolution of overlapping events.[11]
-
Temperature Program: Heat the sample from ambient temperature to 800-1000 °C to ensure complete decomposition to the stable oxide.
-
-
Data Analysis: Analyze the resulting TGA (mass % vs. temperature) and DTA (ΔT vs. temperature) curves to identify the onset and peak temperatures of each decomposition stage and calculate the corresponding mass losses.
Protocol: Structural Characterization by X-Ray Diffraction (XRD)
-
Sample Preparation: Prepare samples for analysis by heating the erbium(III) acetate precursor to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., 250 °C, 450 °C, 600 °C, 800 °C). Hold at each temperature for 1-2 hours to ensure the transformation is complete.
-
XRD Analysis: Run powder XRD scans on each prepared sample.
-
Data Interpretation: Compare the resulting diffraction patterns to standard databases (e.g., JCPDS/ICDD) to identify the crystalline phases present at each temperature, confirming the transition from the hydrated acetate to anhydrous forms, oxycarbonate intermediates, and finally, the cubic phase of Er₂O₃.[3]
Visualization of the Synthesis and Decomposition Pathway
Diagrams help to clarify the experimental workflow and the chemical transformations.
Caption: Experimental workflow for the synthesis and characterization of Er₂O₃.
Caption: Chemical transformation pathway of erbium acetate to erbium oxide.
Conclusion
The thermal decomposition of erbium(III) acetate hydrate is a well-defined, multi-step process that provides a reliable method for synthesizing high-purity erbium(III) oxide. A thorough understanding of the distinct stages—dehydration, acetate decomposition, oxycarbonate formation, and final oxide crystallization—is paramount for controlling the characteristics of the final material. By carefully selecting the precursor and precisely controlling the thermal processing parameters, such as heating rate, atmosphere, and final calcination temperature, researchers can tailor the particle size, crystallinity, and surface area of the resulting Er₂O₃ to meet the demanding requirements of advanced technological applications. The methodologies and data presented in this guide offer a validated framework for the successful synthesis and characterization of precursor-derived erbium oxide.
References
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Patil, K. C., Chandrashekhar, G. V., George, M. V., & Rao, C. N. R. (n.d.). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Taylor & Francis Online. [Link]
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Erbium(III) acetate. (n.d.). Wikipedia. Retrieved from [Link]
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Mohamed, M. A., & Halawy, S. A. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. [Link]
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Halawy, S. A., Mohamed, M. A., & El-Nabarawy, T. (1994). Spectrothermal investigation of the decomposition course of lanthanum acetate hydrate. Akadémiai Kiadó. [Link]
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Azad, A. M., & Maqsood, A. (2019). Synthesis and Characterization of Erbium Oxide Nanocrystallites. PubMed. [Link]
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Nath, A., & Sankar, S. G. (1975). Thermal Transformation in Anhydrous Rare Earth Acetates. Canadian Science Publishing. [Link]
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Sokolov, I. A., et al. (2016). Synthesizing erbium and ytterbium oxide nanoparticles and obtaining luminescent polymeric composites based on them. ResearchGate. [Link]
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Ahmad, Z., & St. John, J. (2014). Surface-Directed Synthesis of Erbium-Doped Yttrium Oxide Nanoparticles within Organosilane Zeptoliter Containers. ACS Applied Materials & Interfaces. [Link]
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Christensen, A. N., et al. (2014). Studies on the thermal decomposition of lanthanum(III) valerate and lanthanum(III) caproate in argon. ResearchGate. [Link]
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Sereda, T., et al. (2014). Characteristics of thermal destruction for the lanthanide acetates studied. ResearchGate. [Link]
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Reguera, L., et al. (2024). Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ChemRxiv. [Link]
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Liu, G., et al. (2011). Synthesis of erbium oxide nanosheets and up-conversion properties. PubMed. [Link]
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TGA/DSC curves obtained in different heating rates for acetates: (a) FeAc and (b) FeAc-FD. (n.d.). ResearchGate. Retrieved from [Link]
-
Reguera, L., et al. (2024). Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ResearchGate. [Link]
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Sreevalsan, K., & Krishnan, M. S. (2007). Thermal Decomposition Studies of Lanthanide(III) Complexes of EDTA. Asian Journal of Chemistry. [Link]
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Ansari, M. N., & Morris, D. F. C. (1991). Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan, 13(4), 219-223. [Link]
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Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782. [Link]
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Mohamed, M. A., et al. (2016). Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. International Journal of Electrochemical Science, 11, 5747-5761. [Link]
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Burakov, A. V., et al. (2022). Erbium Orthoniobate-Tantalates: Structural, Luminescent and Mechanical Properties of ErNbxTa1−xO4 Ceramics and Bactericidal Properties of ErNbO4 Powder. MDPI. [Link]
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Slooff, L. H., et al. (1998). Optical properties of erbium-doped organic polydentate cage complexes. Journal of Applied Physics, 83(1), 497-503. [Link]
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Gossen, J., et al. (2023). Synthesis and characterization of thermolatent bases with varying activation temperatures. Nature Communications. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Erbium(III) Acetate Tetrahydrate
Foreword: Bridging Material Science and Biological Insight
The study of lanthanide coordination chemistry offers a fascinating intersection of material science and potential biomedical application. Trivalent lanthanide ions, with their unique electronic and magnetic properties, are at the heart of modern technologies, from optical amplifiers to medical imaging agents.[1][2] Erbium(III), in particular, is renowned for its applications in fiber optics and as a dopant in luminescent materials.[3][4] However, a thorough understanding of these applications begins at the atomic level. The precise arrangement of ligands and solvent molecules around the metal center dictates the compound's bulk properties.
This guide provides a comprehensive analysis of the crystal structure of erbium(III) acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. We move beyond a simple recitation of data, offering a narrative grounded in the principles of coordination chemistry and crystallography. For researchers in materials science, this document provides a detailed structural blueprint. For professionals in drug development, it serves as a case study in the coordination behavior of a biologically relevant metal ion type, as lanthanides are known to interact with biomolecules, often by mimicking calcium ions.[5][6] This guide is structured to provide not only the results but also the causality behind the experimental choices, ensuring a robust and trustworthy understanding of the science.
Part 1: Synthesis and Crystallogenesis
The foundation of any crystallographic analysis is the quality of the single crystal. For erbium(III) acetate tetrahydrate, high-quality, diffraction-ready crystals can be grown through a straightforward aqueous method.[7] The stability of the resulting crystals, which do not readily deliquesce or lose solvent, makes this an excellent system for study.[7]
Experimental Protocol: Crystal Growth
This protocol describes a reliable method for producing single crystals of Er(CH₃COO)₃·4H₂O.
Objective: To synthesize and grow single crystals of erbium(III) acetate tetrahydrate suitable for X-ray diffraction analysis (typically 0.1-0.4 mm in size).[8]
Materials:
-
Erbium metal (Er) or Erbium(III) oxide (Er₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker or flask
-
Stir plate and stir bar
-
Filter paper and funnel
-
Crystallization dish (a shallow, clean beaker or petri dish)
Procedure:
-
Synthesis of the Erbium(III) Acetate Solution:
-
Place a known quantity of erbium metal or erbium(III) oxide into a beaker.
-
Prepare a dilute aqueous solution of acetic acid (e.g., 10-20% v/v in deionized water). The use of an aqueous solution is critical as the final structure is a hydrate.
-
Slowly add the acetic acid solution to the beaker containing the erbium source while stirring. If using erbium metal, hydrogen gas will be evolved; ensure adequate ventilation. The reaction is an acid-base neutralization or a redox reaction that yields the erbium(III) acetate salt in solution.
-
Continue adding acid until the erbium source has completely dissolved, resulting in a clear, pink solution characteristic of the hydrated Er³⁺ ion. Gentle heating can be used to facilitate dissolution, particularly for erbium oxide.
-
-
Filtration:
-
Once dissolution is complete, filter the warm solution through filter paper to remove any unreacted starting material or solid impurities.
-
-
Crystallization via Slow Evaporation:
-
Transfer the filtrate to a clean crystallization dish.
-
Cover the dish loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. This is the most critical step; rapid evaporation will lead to the formation of polycrystalline powder rather than single crystals. The goal is to achieve a state of supersaturation gradually.[9]
-
Place the dish in a location with minimal vibration and stable temperature.
-
-
Crystal Harvesting:
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. The following section details the workflow and the rationale behind the chosen experimental parameters.
Diagram: SC-XRD Experimental Workflow
Caption: Workflow for the determination of a crystal structure via single-crystal X-ray diffraction.
Protocol: Data Collection and Structure Refinement
This protocol is based on the high-resolution data collection performed for this compound (CSD Identifier: JAXMAA).[7]
Objective: To obtain high-quality diffraction data and refine a precise structural model.
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (Molybdenum Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).
-
A low-temperature device (e.g., an Oxford Cryosystems apparatus).[11]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a cryo-loop using paratone oil. The loop is then affixed to a goniometer head.
-
Data Collection at Low Temperature (100 K):
-
The mounted crystal is placed on the diffractometer and immediately cooled to 100 K (-173 °C) in a stream of cold nitrogen gas.
-
Expert Rationale: Data collection at cryogenic temperatures is a standard and critical practice. It significantly reduces the thermal vibrations of atoms, leading to less diffuse scattering and allowing for the measurement of diffraction spots at higher angles (higher resolution).[12] This results in more precise atomic positions and bond lengths in the final model.
-
-
Unit Cell Determination and Data Collection Strategy:
-
A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Software is used to calculate an optimal strategy for collecting a complete and highly redundant dataset, ensuring all unique reflections are measured multiple times.
-
-
Data Integration and Scaling:
-
The full dataset is collected by rotating the crystal through a series of angles.
-
The raw diffraction images are processed. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary atomic model.
-
This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed structure factors and those calculated from the model.
-
Hydrogen atoms, including those on the water molecules, are typically located in the difference Fourier map and refined isotropically.
-
Part 3: The Crystal Structure of Erbium(III) Acetate Tetrahydrate
The analysis reveals a complex and elegant one-dimensional coordination polymer. The structure was determined with exceptional precision, reflected in a final R-value of 1.46% for data extending to 0.49 Å resolution.[7]
Crystallographic Data Summary
| Parameter | Value |
| CSD Identifier | JAXMAA |
| Empirical Formula | C₆H₁₇ErO₁₀ |
| Formula Weight | 416.45 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo-Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.2381(4) Å |
| b | 9.8051(5) Å |
| c | 10.1582(6) Å |
| α | 99.489(2)° |
| β | 106.345(2)° |
| γ | 102.730(2)° |
| Volume | 643.34(6) ų |
| Z (Formula units/cell) | 2 |
| Density (calculated) | 2.150 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.0146, wR2 = 0.0353 |
| Data sourced from the Crystallographic Information File (CIF) for CSD entry JAXMAA.[7] |
Coordination Environment and Polymeric Structure
The asymmetric unit contains one erbium(III) ion, three acetate anions, and four water molecules. However, the crystal is not composed of discrete molecules but rather a continuous one-dimensional polymeric chain.
-
Coordination Number and Geometry: The erbium(III) ion is eight-coordinate. Its coordination sphere is saturated by oxygen atoms from both the acetate ligands and water molecules. The geometry is best described as a distorted square antiprism, a common geometry for lanthanide ions with a coordination number of eight.
-
Ligand Binding Modes: The acetate ligands exhibit remarkable versatility, adopting multiple coordination modes that facilitate the formation of the polymer:
-
One acetate ligand acts in a simple bidentate chelating mode to a single erbium center.
-
The other two acetate ligands function as bridging ligands. Each bridges two adjacent erbium centers, using one oxygen atom to bind to one metal and the other oxygen to bind to the next, thus propagating the chain.
-
-
Role of Water Molecules: Of the four water molecules, two are directly coordinated to the erbium(III) ion, completing its coordination sphere. The remaining two are lattice water molecules, which are not directly bonded to the metal but play a crucial role in stabilizing the overall crystal structure through an extensive network of hydrogen bonds. These hydrogen bonds link adjacent polymeric chains and connect the coordinated water molecules to the acetate ligands.
Diagram: Polymeric Chain of Erbium(III) Acetate Tetrahydrate
Caption: A simplified schematic of the 1D coordination polymer chain in erbium(III) acetate tetrahydrate.
Part 4: Implications for Research and Development
A precise structural model is not an end in itself but a tool for rational design and prediction.
For Materials Scientists: The one-dimensional polymeric nature of this compound is a key structural motif. Understanding how the versatile bridging and chelating modes of the acetate ligands build this architecture provides a blueprint for designing other lanthanide-based coordination polymers with tailored magnetic or luminescent properties. The thermal decomposition of this well-defined crystalline precursor to erbium oxide is a critical process in materials synthesis, and knowledge of the starting structure allows for a more mechanistic understanding of this transformation.[13]
For Drug Development Professionals: While erbium acetate itself is not a therapeutic, its structure provides fundamental insights relevant to the biomedical application of lanthanides.[14][15]
-
Probing Metal Binding Sites: Lanthanide ions are effective probes for calcium-binding sites in proteins and other biomolecules due to their similar ionic radii but distinct spectroscopic and magnetic properties.[6] This detailed structure of an Er(III) complex with simple carboxylate and water ligands serves as an invaluable reference model for understanding how Er(III) coordinates in an oxygen-rich biological environment.
-
Design of Imaging Agents: Lanthanide complexes are the foundation for contrast agents in Magnetic Resonance Imaging (MRI) and luminescent probes for cellular imaging.[16][17] The stability and coordination geometry of the metal center are paramount to the efficacy and safety of these agents. This high-precision structure demonstrates the flexible but well-defined coordination that can be achieved, informing the design of more complex and biologically stable chelates.[1][18]
-
Understanding Hydrolytic Stability: The presence of both coordinated and lattice water molecules, and the extensive hydrogen-bonding network, highlights the critical role of hydration in stabilizing lanthanide complexes. This is a key consideration in designing water-soluble and kinetically inert complexes for in vivo applications.[16]
Conclusion
The crystal structure of erbium(III) acetate tetrahydrate reveals a sophisticated one-dimensional coordination polymer held together by a variety of acetate binding modes. The analysis, grounded in a high-resolution dataset, provides precise metrical parameters and a definitive picture of the eight-coordinate, distorted square antiprismatic environment of the erbium(III) ion. This structural knowledge is not merely academic; it is foundational for the rational design of advanced optical materials and provides a crucial reference point for the burgeoning field of lanthanide-based biomedical diagnostics and therapeutics.
References
-
Erbium(III) acetate - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. International Journal of Molecular Sciences, 27(3), 1566.
- Cotruvo, J. A., Jr. (2019). The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. ACS Central Science, 5(8), 1306–1317.
- Shukla, R. S., & Singh, R. K. (2023). Biological and Clinical Aspects of Lanthanide Coordination Compounds.
- A REVIEW: LANTHANIDE COMPLEXES AND THEIR BIOLOGICAL IMPORTANCE. (n.d.). World Journal of Pharmaceutical Research.
- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. PubMed.
- Warkentin, M., et al. (2020). Instrumentation and experimental procedures for robust collection of X-ray diffraction data from protein crystals across physiological temperatures. Acta Crystallographica Section D: Structural Biology, 76(Pt 5), 448–458.
- Amoroso, A. J., & Pope, S. J. A. (2015). Using lanthanide ions in molecular bioimaging. Chemical Society Reviews, 44(14), 4827–4848.
- El-Sayed, A. M., & Brewer, G. (2016). Lanthanides: Applications in Cancer Diagnosis and Therapy. Current Medicinal Chemistry, 23(21), 2236–2252.
-
Brain&Force. (2022, April 3). I grew crystals at home and got the structure published in the Cambridge Structural Database. Sciencemadness.org. Retrieved from [Link]
- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. iris.unina.it.
- Lanthanide complexes for drug delivery and therapeutics. (n.d.).
- Warkentin, M., et al. (2020).
- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7).
-
erbium acetate tetrahydrate. (n.d.). Chemister.ru. Retrieved from [Link]
-
Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6. (n.d.). Ereztech. Retrieved from [Link]
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
- Experimental setup for X-ray diffraction data collection at and above room temperature. (n.d.).
- Hussein, G. A. M. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285–290.
-
Erbium(III) Acetate Tetrahydrate (Er(OOCCH3)3•4H2O)-Crystalline. (n.d.). FUNCMATER. Retrieved from [Link]
-
Erbium(3+);triacetate;tetrahydrate | C6H17ErO10 | CID 18539809. (n.d.). PubChem. Retrieved from [Link]
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Precision Handling of Erbium(III) Acetate: Hygroscopicity, Stoichiometric Integrity, and Storage Protocols
Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Erbium(III) Acetate [CAS: 15280-57-6 (tetrahydrate)]
Executive Summary
Erbium(III) acetate is a critical precursor in the synthesis of upconversion nanoparticles (UCNPs) for bio-imaging and photodynamic therapy. However, its utility is frequently compromised by its pronounced hygroscopic nature. The trivalent erbium ion (
Part 1: The Physicochemical Basis of Hygroscopicity
To control the material, one must understand the driving force behind its instability. Erbium acetate does not merely "get wet"; it undergoes a coordination change.
Coordination Chemistry Mechanism
The
-
Coordination Number (CN): Lanthanides typically exhibit high coordination numbers (CN = 8 or 9).
-
Ligand Competition: While acetate groups (
) coordinate to the metal center (often in a bidentate bridging mode), they rarely satisfy the full coordination sphere. -
The Hygroscopic Driver: Atmospheric water molecules attack the metal center to fill the remaining coordination sites, transforming the anhydrous or lower-hydrate forms into the stable tetrahydrate (
) or dissolving the crystal lattice entirely (deliquescence).
Thermal Decomposition & Stability
Understanding the dehydration profile is essential for verifying purity. The material undergoes distinct mass-loss events.
Table 1: Thermal Decomposition Profile of Erbium Acetate Tetrahydrate
| Temperature Range | Event | Chemical Transformation | Mass Loss (Approx) |
| 90°C – 150°C | Dehydration | ~15-17% (Water) | |
| 310°C – 350°C | Acetate Decomp. | Formation of Oxyacetate/Oxycarbonate intermediates | Complex |
| > 590°C | Oxide Formation | Conversion to | Final Residue |
Data synthesized from thermal analysis of lanthanide acetates [1, 2].[1]
Part 2: Impact on Research Integrity (The "Why")
In drug development, particularly for Upconversion Nanoparticles (UCNPs) used in theranostics, precise stoichiometry is non-negotiable.
The Stoichiometric Drift
If a protocol calls for 1.00g of
-
Consequence: In doping scenarios (e.g.,
), even a 1% deviation in dopant concentration can drastically alter the fluorescence quantum yield, rendering the imaging agent ineffective [3].
Hydrolysis Risks
Prolonged exposure to moisture can lead to partial hydrolysis, forming insoluble basic acetates (
Part 3: Visualization of Stability & Workflow
The following diagrams illustrate the hydration mechanism and the required decision logic for storage.
Diagram 1: Hydration & Decomposition Pathway
Caption: The reversible hydration equilibrium of Erbium Acetate and its irreversible thermal decomposition to oxide.
Diagram 2: Storage & Handling Decision Tree
Caption: Operational workflow for selecting the correct storage environment based on experimental sensitivity.
Part 4: Storage & Handling Protocols
Primary Storage (Long-Term)
-
Container: Amber glass vials with Teflon-lined caps. Plastic containers are permeable to moisture over long periods and should be avoided.
-
Environment:
-
Standard Grade: Desiccator cabinet with active desiccant (indicating silica gel or
). -
High Purity/Anhydrous: Inert atmosphere glovebox (Argon or Nitrogen).
-
-
Temperature: Store at ambient temperature (15–25°C). Refrigeration is discouraged unless the container is hermetically sealed, as condensation will form inside the bottle upon warming to room temperature [4].
Handling Protocol (The "Self-Validating" System)
To ensure trustworthiness in your data, treat the weighing step as a critical control point.
Step-by-Step Workflow:
-
Equilibration: If stored cold, allow the container to reach room temperature before opening.
-
Aliquot Transfer:
-
For Anhydrous: Open only inside a glovebox.
-
For Hydrate: Open in a low-humidity environment. Minimize lid-off time.
-
-
Validation (The "Check"):
-
Perform a Thermogravimetric Analysis (TGA) on a small aliquot (5-10 mg).
-
Ramp 10°C/min to 200°C.
-
Acceptance Criteria: Mass loss should be 17.3% ± 0.5% (theoretical loss for 4
). If loss >18%, the material has adsorbed excess water.
-
Remediation (Drying)
If the material fails the TGA check (excess water):
-
Place material in a vacuum oven.
-
Heat to 80°C under vacuum for 4-6 hours.
-
Note: Do not exceed 150°C unless you intend to create the anhydrous form, which is significantly more hygroscopic and difficult to handle.
References
-
Hussein, G. A. M. (2001).[2] Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285–290.[2] [2]
- Arai, Y., et al. (1989). Thermal decomposition of lanthanide acetates. Journal of Thermal Analysis, 35, 2021–2028.
-
Wang, F., & Liu, X. (2009). Recent advances in the chemistry of lanthanide-doped upconversion nanocrystals. Chemical Society Reviews, 38(4), 976-989.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Erbium(III) acetate hydrate.[3]
-
Fisher Scientific. (2021). Erbium(III) acetate tetrahydrate Safety Data Sheet.
Sources
Thermodynamic Stability and Speciation of Erbium(III) Acetate in Varying pH Solutions
This guide serves as a definitive technical reference on the thermodynamic behavior of Erbium(III) acetate (
Executive Summary
Erbium(III) acetate is a critical precursor in the synthesis of Erbium-169 radiopharmaceuticals (for radiosynovectomy) and photonics materials (Er-doped nanoparticles). Its stability in aqueous solution is governed by a competitive equilibrium between acetate complexation (favored in acidic media) and hydrolysis (favored in basic media).
This guide provides the thermodynamic constants, speciation logic, and a validated experimental protocol to determine and control the stability of
Thermodynamic Framework & Constants
The stability of erbium acetate is not a static property but a dynamic function of proton concentration (
-
Ligand Field Stabilization: Binding with acetate ions (
) to form soluble complexes. -
Hydrolytic Attack: Binding with hydroxide ions (
) to form insoluble hydroxides.
1.1. Fundamental Equilibria
The stepwise formation of erbium acetate complexes is defined by the stability constants (
Simultaneously, the hydrolysis of the aquo-ion occurs:
1.2. Critical Stability Constants (Reference Data)
The following values represent the consensus thermodynamic parameters at
| Equilibrium Reaction | Species Formed | Log K / Log | Thermodynamic Note |
| Acetate Complexation | Entropy driven ( | ||
| 1.90 ± 0.1 | Weak inner-sphere complex | ||
| 3.15 ± 0.2 | Cumulative | ||
| Hydrolysis | Enthalpy driven | ||
| -7.90 | Onset of hydrolysis | ||
| -24.2 | Solubility Product ( | ||
| Ligand Protonation | |||
| 4.76 |
Technical Insight: The relatively low
(1.90) indicates that acetate is a weak ligand for Erbium. It cannot prevent precipitation at high pH without a large excess of ligand.
Speciation Analysis by pH Zone
The dominant species of Erbium changes radically as pH shifts. Understanding these zones is essential for preventing "crashing out" (precipitation) during drug formulation or nanoparticle synthesis.
2.1. The Speciation Logic Flow
The following diagram visualizes the dominant thermodynamic forces acting on the
Figure 1: Thermodynamic speciation logic of Erbium in acetate media. Note the critical "Competition Zone" where stability depends on the Acetate:Erbium ratio.
2.2. Detailed Zonal Analysis
-
Zone 1: Acidic (pH < 4.0)
-
Chemistry: The solution is dominated by the aquo-ion
. Acetic acid is protonated ( ), limiting the availability of free acetate ( ) to bind with Erbium. -
Stability: High. No precipitation risk.
-
Application: Ideal condition for storing stock solutions of Erbium.
-
-
Zone 2: The Buffer Region (pH 4.0 – 6.5)
-
Chemistry: As pH approaches the
of acetic acid (4.76), increases exponentially. This drives the formation of the mono-acetate and di-acetate complexes. -
Stability: Conditional.[1] The complexes are soluble, but they are in dynamic equilibrium.
-
Critical Parameter: A high Ligand-to-Metal Ratio (L:M > 10:1) is recommended here to push the equilibrium toward the soluble acetate complex and shield the metal from early hydrolysis.
-
-
Zone 3: The Hydrolysis Threshold (pH > 7.0)
-
Chemistry: The concentration of
rises. Since the affinity of for ( ) is much higher than for acetate ( ), hydroxide ions displace acetate. -
Stability: Unstable. The solubility product (
) is rapidly exceeded, leading to the formation of gelatinous precipitate. -
Mitigation: To maintain solubility at pH > 7, a stronger chelator (e.g., DTPA, EDTA) or a massive excess of citrate/acetate is required.
-
Experimental Protocol: Determination of Stability Constants
To validate the stability of a specific Erbium Acetate formulation, the Potentiometric Titration method is the gold standard. This protocol is self-validating through the use of Gran plots and internal calibration.
3.1. Materials & Setup[2]
-
Reagents: Erbium Oxide (
, 99.99%), Perchloric Acid ( ), Sodium Acetate ( ). -
Instrument: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a combined glass electrode.
-
Temperature: Thermostated vessel at
. -
Atmosphere: Inert
or purge (to exclude atmospheric ).
3.2. The Workflow
The following diagram outlines the step-by-step procedure to derive thermodynamic constants from raw potential data.
Figure 2: Potentiometric titration workflow for determining stability constants.
3.3. Step-by-Step Methodology
-
Ionic Strength Adjustment: Prepare all solutions in
to maintain constant activity coefficients. -
Electrode Calibration (Gran Plot):
-
Titrate a strong acid (
) with a strong base ( ). -
Plot
vs. . The x-intercept gives the precise equivalence point and standard electrode potential ( ). This validates the electrode response before the expensive metal is used.
-
-
Metal-Ligand Titration:
-
Prepare a solution containing
and Acetic Acid. -
Titrate slowly with carbonate-free
. -
Stop Condition: Terminate the titration immediately upon the observation of drift or turbidity (onset of precipitation, typically pH > 6.5).
-
-
Calculation:
-
Use non-linear least squares regression software (e.g., Hyperquad2008 or PSEQUAD ) to fit the potential data to the mass balance equations.
-
The model should include:
, , , , , and .
-
Applications in Drug Development
4.1. Radiosynovectomy (Erbium-169)
Erbium-169 citrate/acetate colloids are used to treat rheumatoid arthritis in small joints. The thermodynamic stability is crucial here:
-
Requirement: The complex must be stable enough to remain colloidal during injection but must eventually release the isotope or remain localized in the synovium.
-
Role of Acetate: Acetate acts as a weak chelator that modifies the particle size of the colloid. By adjusting the pH and Acetate:Er ratio, the particle size can be tuned (amorphous vs. crystalline), which dictates the phagocytosis rate by synovial cells.
4.2. Nanoparticle Synthesis
In the synthesis of Er-doped
-
Protocol Note: The precursor solution is often prepared in oleic acid/octadecene. The initial hydration state of the erbium acetate (usually tetrahydrate) must be accounted for, as excess water can disrupt the high-temperature nucleation phase.
References
-
Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants Database. NIST Standard Reference Database 46.
-
Baes, C. F., & Mesmer, R. E. (1976).[3] The Hydrolysis of Cations. Wiley-Interscience. (Classic reference for hydrolysis constants).
-
Kahan, A., et al. (2004). "Erbium-169 citrate synoviorthesis in the treatment of rheumatoid arthritis." Clinical and Experimental Rheumatology, 22(6), 722-726.
-
Brown, P. L., & Ekberg, C. (2016).[3] Hydrolysis of Metal Ions. Wiley-VCH. (Modern update to Baes & Mesmer).[3]
-
Grenthe, I., & Tobiasson, I. (1963). "Thermodynamic properties of rare earth complexes. I. Stability constants for the rare earth diglycolate complexes." Acta Chemica Scandinavica, 17, 2101-2112. (Foundational work on REE carboxylates).
Sources
- 1. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. cost-nectar.eu [cost-nectar.eu]
Optical Characterization of Erbium Acetate Solutions: Refractometry and Spectroscopic Analysis
Executive Summary
Erbium(III) acetate, typically supplied as the tetrahydrate (
This guide provides a rigorous framework for characterizing the refractive index (RI) and optical absorption properties of erbium acetate solutions. It addresses the specific challenges of OH-induced quenching in aqueous media and provides validated protocols for determining the specific refractive index increment (
Solution Chemistry & Preparation
Material Properties
Erbium acetate presents as pink, hygroscopic crystals.[1][2] Its high solubility in water and polar organic solvents (methanol, ethanol) makes it superior to oxides or carbonates for solution-processing techniques like sol-gel or chelation.
| Property | Specification |
| Formula | |
| Molecular Weight | 416.45 g/mol (Tetrahydrate) |
| Appearance | Pink crystalline powder |
| Solubility | High in |
| Stability | Hygroscopic; store under inert gas.[2] Decomposes to |
Preparation Protocol (Standardized)
Causality: Precise concentration control is vital because the refractive index is linearly dependent on solute concentration. Hygroscopic water weight must be accounted for to prevent doping errors.
-
Desiccation: Dry the commercial precursor in a vacuum oven at 60°C for 4 hours to remove adsorbed surface moisture (do not exceed 90°C to avoid losing crystal water or decomposing the acetate).
-
Gravimetric Dissolution: Weigh the precursor (
) to mg precision. -
Solvent Choice:
-
For Refractometry: Use HPLC-grade water or anhydrous ethanol to minimize background noise.
-
For Spectroscopy: Deuterated solvents (
or deuterated alcohols) are recommended to reduce OH-vibration quenching if measuring NIR emission.
-
-
Filtration: Pass solution through a 0.2
PTFE filter to remove insoluble hydroxides or dust that would scatter light and artificially inflate absorption baselines.
Refractive Index (RI) Characterization
Unlike pure solvents, the RI of an erbium acetate solution is dynamic, changing with concentration (
Theoretical Basis: The Gladstone-Dale Relation
For dilute solutions, the refractive index
Where:
- is the RI of the pure matrix (e.g., 1.3330 for water at 20°C).
- is the specific refractive index increment (mL/g), typically 0.10 – 0.15 mL/g for heavy metal acetates, though this must be experimentally verified.
Measurement Protocol
Instrument: Abbe Refractometer or Digital Critical Angle Refractometer.
Step-by-Step Workflow:
-
Calibration: Calibrate the refractometer using the pure solvent (blank) at the target temperature (typically 20.0°C or 25.0°C).
-
Series Preparation: Prepare a dilution series (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w).
-
Measurement: Place 100
of sample on the prism. Allow 30 seconds for thermal equilibrium. -
Analysis: Plot
vs. . The slope is .[4][5][6]
Dispersion (Sellmeier Approximation)
The refractive index varies with wavelength. If measuring at telecom wavelengths (1550 nm) using visible light data (589 nm), apply a Cauchy or Sellmeier correction. For aqueous solutions, the dispersion is dominated by water.
Note: The presence of Er³⁺ introduces anomalous dispersion near its strong absorption bands (e.g., 520 nm, 980 nm), causing local ripples in the RI curve.
Optical Spectroscopy & Properties
The defining feature of erbium solutions is their sharp absorption bands arising from intraconfigurational
Absorption Spectrum
The "pink" color arises from the absorption of green and yellow light.
Key Absorption Bands (Aqueous Solution):
| Wavelength ( | Transition (from | Strength | Application Relevance |
| 379 nm | Strong | UV Pumping | |
| 488 nm | Medium | Argon Laser Pumping | |
| 520 nm | Strong | Primary Visual Color Determinant | |
| 650 nm | Weak | Red emission path | |
| 980 nm | Medium | Standard EDFA Pump Wavelength | |
| 1530 nm | Weak/Med | Telecom Signal Band |
The "OH Quenching" Phenomenon
Critical Insight: In aqueous erbium acetate solutions, you will observe strong absorption at 1530 nm, but virtually no fluorescence/emission .
Mechanism: The energy gap between the metastable
-
Implication: For luminescent applications (lasers/amplifiers), erbium acetate must be converted to a solid oxide/fluoride matrix or dissolved in deuterated/halogenated solvents to eliminate high-energy phonons.
Visualization of Workflows & Physics
Diagram 1: Characterization Workflow
This flowchart outlines the logical progression from raw material to validated optical data.
Caption: Integrated workflow for the optical validation of Erbium Acetate solutions prior to application usage.
Diagram 2: Erbium Energy Level Ladder
Understanding the specific transitions is crucial for interpreting the absorption spectrum.
Caption: Simplified energy level diagram of Er3+ showing the origin of key absorption bands observed in solution.
Applications in Research & Industry
Drug Development & Bio-Imaging
While Erbium is famous for telecom, its acetate solution is a precursor for Upconversion Nanoparticles (UCNPs) used in deep-tissue imaging.
-
Role: Er³⁺ acts as the "activator" (emitting visible light upon NIR excitation) when doped into
hosts. -
Advantage: Using high-purity acetate ensures no chloride/nitrate contamination, which can quench luminescence or alter particle morphology.
Photonic Material Fabrication
Erbium acetate is the preferred precursor for Sol-Gel synthesis of Erbium-Doped Fiber Amplifiers (EDFA).
-
Process: The acetate is dissolved, mixed with TEOS (Tetraethyl orthosilicate), and hydrolyzed.
-
Why Acetate? Upon calcination (>500°C), the acetate group decomposes cleanly to
and , leaving pure in the silica matrix without residual anions that cause optical loss.
References
-
RefractiveIndex.INFO. (2011). Optical constants of Er (Erbium). Larruquert et al. Retrieved from [Link]
-
American Elements. (2023). Erbium Acetate Solution & Solubility Data.[7] Retrieved from [Link]
-
Polman, A. (1997). Erbium implanted thin film photonic materials.[8] Journal of Applied Physics. (Contextual grounding for Er3+ transitions).
Sources
- 1. Erbium Acetate Hydrate Powder [stanfordmaterials.com]
- 2. ERBIUM ACETATE TETRAHYDRATE | 15280-57-6 [chemicalbook.com]
- 3. appliedpolymertechnology.org [appliedpolymertechnology.org]
- 4. dn/dc [sites.mpip-mainz.mpg.de]
- 5. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanelements.com [americanelements.com]
- 8. erbium.nl [erbium.nl]
CAS number and molecular weight calculation for erbium(III) acetate
Executive Summary
Erbium(III) acetate is a critical precursor in the fabrication of photonics materials, specifically for Erbium-Doped Fiber Amplifiers (EDFAs) and upconversion nanoparticles. Its utility stems from the labile nature of the acetate ligand, which decomposes cleanly to erbium oxide (
However, a pervasive issue in experimental reproducibility is the ambiguity regarding its hydration state. Commercial "Erbium Acetate" is almost invariably a tetrahydrate (
Chemical Identity & CAS Specificity
The distinction between the anhydrous and hydrated forms is not merely academic; it represents a 20.9% mass difference . Using the anhydrous molecular weight for a hydrated reagent will result in a significant under-doping of the erbium ion in the final matrix.
Table 1: Critical Chemical Identifiers
| Feature | Anhydrous Erbium(III) Acetate | Erbium(III) Acetate Tetrahydrate |
| Formula | ||
| CAS Number | 20723-44-4 | 15280-57-6 (Primary) |
| Appearance | Pink powder (hygroscopic) | Pink crystalline aggregates |
| Solubility | Moderate in water; soluble in acetic acid | High in water and polar solvents |
| Common Use | Specialized anhydrous synthesis | General aqueous sol-gel precursors |
Critical Note: Many vendors list the hydrate under the generic CAS 20723-44-4 or 100587-93-7 . Always verify the Certificate of Analysis (CoA) for water content (typically ~17% by weight for the tetrahydrate) before calculating stoichiometry.
Molecular Weight Calculation: A First-Principles Approach
To ensure precision in drug development or optical doping, we calculate the molecular weight (MW) using the latest IUPAC standard atomic weights.
Atomic Weight Constants (IUPAC)
-
Erbium (Er): 167.259 g/mol
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Oxygen (O): 15.999 g/mol
Ligand Calculation (Acetate: )
Formula:
Stoichiometric Summation
A. Anhydrous Form:
B. Tetrahydrate Form:
Visualization: Logic Flow for Stoichiometry
Figure 1: Decision logic for selecting the correct molecular weight based on hydration state.
Synthesis & Validation Protocol
Commercial erbium acetate often varies in hydration (
Synthesis Workflow
Reaction:
Protocol Steps:
-
Digestion: Suspend
(99.99%) in 20% excess glacial acetic acid diluted with deionized water (50:50 v/v). -
Reflux: Heat to 80°C with stirring for 4 hours until the solution becomes clear pink.
-
Concentration: Evaporate solvent at 60°C (reduced pressure) until crystallization initiates.
-
Crystallization: Cool slowly to 4°C. Collect crystals via vacuum filtration.
-
Equilibration: Store in a desiccator with a saturated salt solution (e.g.,
) to maintain stable humidity, preventing efflorescence or deliquescence.
Validation via Thermogravimetric Analysis (TGA)
To confirm the "Tetrahydrate" status (
-
Stage 1 (90°C - 150°C): Loss of water.
-
Theoretical Mass Loss:
. -
Acceptance Criteria: Mass loss between 16.5% - 18.0%.
-
-
Stage 2 (300°C - 350°C): Decomposition to oxyacetate/oxycarbonate intermediates.
-
Stage 3 (>590°C): Formation of stable
.[1]
Visualization: Synthesis & QC Pipeline
Figure 2: Synthesis and Quality Control workflow ensuring stoichiometric integrity.
Handling and Applications
-
Storage: Erbium acetate is hygroscopic.[2][3] Store in a cool, dry place under inert gas (Argon) if using the anhydrous form. The tetrahydrate is stable at room temperature but should be kept in a sealed container.
-
Solubility: Highly soluble in water and ethanol.[2] For sol-gel applications (e.g., silica glass doping), dissolve in a water/ethanol co-solvent to control hydrolysis rates.
-
Safety: Irritant (H315, H319).[4] Use standard PPE (gloves, goggles).
References
-
Sigma-Aldrich. Erbium(III) acetate hydrate Product Specification. Retrieved from
-
Ereztech. Erbium(III) acetate hydrate Safety Data Sheet & Properties. Retrieved from [5]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 168385, Erbium(3+) acetate. Retrieved from [1]
-
Hussein, G. A. M. (2001).[1] "Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity." Powder Technology, 118(3), 285–290.[1] (Validates TGA decomposition steps).
-
IUPAC. Atomic Weights of the Elements 2021. Retrieved from
Sources
- 1. Erbium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. Erbium Acetate Hydrate Powder [stanfordmaterials.com]
- 3. ERBIUM ACETATE TETRAHYDRATE | 15280-57-6 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6 - Ereztech [ereztech.com]
MSDS safety data for handling erbium(3+) acetate in the laboratory
An In-Depth Technical Guide to the Safe Laboratory Handling of Erbium(III) Acetate
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety protocols and material characteristics of erbium(III) acetate. Moving beyond a simple recitation of safety data sheet (SDS) points, this document synthesizes information from multiple authoritative sources to explain the causality behind handling procedures, ensuring a self-validating system of laboratory safety.
Compound Identification and Physicochemical Profile
Erbium(III) acetate, a rare earth compound, is most commonly supplied as a tetrahydrate.[1] Its hygroscopic nature is a critical determinant of its handling and storage requirements.[2][3] As a precursor for advanced materials, understanding its physical properties is paramount for both safety and experimental success.[4][5]
The compound is a pink, crystalline solid that is soluble in water.[1][2][3] Upon heating, the tetrahydrate begins to lose its water of hydration around 90°C.[6] Further heating leads to a multi-stage decomposition, ultimately yielding erbium(III) oxide (Er₂O₃) at temperatures approaching 600°C.[6] This decomposition process releases organic acid vapors and other fumes, a crucial consideration for fire-related hazards.[1]
| Property | Data | Source(s) |
| Chemical Name | Erbium(III) acetate, tetrahydrate | [1] |
| Synonyms | Acetic acid, erbium(3+) salt, tetrahydrate | [1] |
| CAS Number | 15280-57-6 | [1][2] |
| Molecular Formula | C₆H₉ErO₆·4H₂O | [1] |
| Molecular Weight | 416.45 g/mol | [2][3] |
| Appearance | Pink, crystalline solid | [2][3] |
| Density | ~2.11 g/cm³ | [1][3] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under recommended storage. Hygroscopic. | [2][7] |
Hazard Identification and Toxicological Assessment
According to the Globally Harmonized System (GHS), erbium(III) acetate is classified as causing serious eye irritation (Category 2A).[1] This is the primary, officially designated hazard. The compound carries the GHS07 "Exclamation Mark" pictogram and the signal word "Warning".[1]
Hazard Statements:
-
H319: Causes serious eye irritation. [1]
While not carrying official classifications for other routes, safety data consistently indicates that the dust may cause skin and respiratory tract irritation.[1][8] Ingestion-related data is largely unavailable, but it should be considered harmful, consistent with standard laboratory practice for inorganic salts.[1][2] It is critical to note that the toxicological properties of many rare earth compounds have not been fully investigated.[7] Some data suggests that erbium compounds may have fibrogenic potential, inducing tissue scarring.[9]
The causality for these irritations lies in the compound's interaction with moisture. On contact with the moist surfaces of the eyes, skin, or respiratory tract, the acetate salt can hydrolyze, creating a localized acidic environment that leads to irritation.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or reducing hazards through engineering and administrative measures before relying on personal protection.
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid erbium(III) acetate is to minimize dust exposure.[1][10]
-
Ventilation: All handling of the powder should be conducted in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood or a powder containment hood, is required to capture dust at the source.[1][7] This is non-negotiable. The rationale is to prevent inhalation of airborne particles, which can cause respiratory irritation and introduce the compound systemically.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate exposure, PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Given the H319 classification, robust eye protection is critical.
-
Protocol: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts. Contact lenses should not be worn, as they can trap particles against the eye, exacerbating irritation and hindering effective flushing in an emergency.[1]
-
-
Skin Protection:
-
Protocol: Wear neoprene or nitrile rubber gloves.[1] Always inspect gloves for integrity before use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7] A lab coat or other protective clothing is required to prevent skin contact.[1][2]
-
Causality: These specific glove materials provide adequate chemical resistance against erbium acetate. Proper removal technique is a critical administrative control to prevent transferring the chemical from the glove to the skin.
-
-
Respiratory Protection:
-
Protocol: If engineering controls are insufficient to maintain exposure below occupational limits or during emergency situations, a NIOSH-certified dust and mist respirator is recommended.[1]
-
Causality: This is the last line of defense. The need for respiratory protection indicates that engineering controls are inadequate and must be reviewed.
-
Caption: PPE Selection Workflow for Erbium(III) Acetate.
Laboratory Protocols: Handling, Storage, and Spills
Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.
Standard Protocol for Handling and Weighing
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical.
-
Dispensing: Slowly open the erbium(III) acetate container inside the hood. Use a clean spatula to carefully transfer the desired amount to a weigh boat. Avoid any actions that could create dust, such as dropping or rapid scooping.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth to collect residual dust. Dispose of the cloth as contaminated waste.
-
Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and other exposed areas thoroughly with soap and water before leaving the work area.[1]
Storage Protocol
-
Requirement: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][7] Some suppliers recommend storing under an inert atmosphere.[2]
-
Causality: The compound is hygroscopic and will absorb moisture from the air.[2][3] It also reacts slowly with atmospheric water and carbon dioxide.[1] Proper storage is therefore essential to maintain the compound's integrity and prevent degradation. It must be stored away from incompatible materials, particularly strong oxidizing agents.[2][7]
Emergency Protocol: Accidental Spill Response
Rapid and correct response to a spill minimizes risk to personnel and the environment.
-
Evacuate & Alert: Evacuate unnecessary personnel from the immediate area.[1] Alert colleagues and the laboratory supervisor.
-
Assess & Protect: Do not attempt cleanup without the proper PPE, including respiratory protection if the spill is large or dust is airborne.[1]
-
Containment: Prevent the powder from spreading or entering drains or waterways.[1][2]
-
Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Avoid any actions that generate dust. Do not use compressed air.[11]
-
Decontamination: Clean the spill area with a damp cloth.
-
Disposal: Dispose of the collected material and all cleanup supplies as hazardous waste in accordance with local, state, and federal regulations.[1]
Caption: Emergency Response Flowchart for a Laboratory Spill.
First Aid and Firefighting Measures
First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.[1]
-
Eye Contact: Immediately flush eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[1][7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek medical attention.[1][7]
Firefighting
Erbium(III) acetate is a combustible solid but does not readily ignite.[3][12]
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1][2][7]
-
Specific Hazards: The primary hazard arises from thermal decomposition. When heated to decomposition or in a fire, it will emit irritating fumes, organic acid vapors, and erbium oxide fumes.[1][2]
-
Protective Actions: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA), to prevent contact with skin and eyes and to avoid inhaling decomposition products.[1]
Disposal Considerations
All waste containing erbium(III) acetate must be treated as hazardous waste.
-
Protocol: Do not dispose of waste into the sewer system.[1] All surplus material and empty containers must be disposed of by a licensed professional waste disposal service.[7] Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1][2]
References
-
ERBIUM(III) ACETATE, tetrahydrate - Safety Data Sheet. (2016). Gelest, Inc. [Link]
-
Erbium(III) acetate. Grokipedia. [Link]
-
Erbium Acetate Hydrate Powder. Stanford Materials. [Link]
-
Erbium acetate | C6H12ErO6. PubChem, National Institutes of Health. [Link]
-
Erbium(III) acetate. Wikipedia. [Link]
-
SDS Erbium. Ames Laboratory. [Link]
-
Erbium Standard 1000 mg/L - SAFETY DATA SHEET. High-Purity Standards. [Link]
-
Erbium - Safety Data Sheet. ESPI Metals. [Link]
-
Erbium(III) Acetate Hydrate. American Elements. [Link]
-
ERBIUM 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE - Safety Data Sheet. (2017). Gelest, Inc. [Link]
-
Erbium(III) acetate tetrahydrate - SAFETY DATA SHEET. (2019). Wokai Biotechnology Co., Ltd. [Link]
-
Erbium Acetate. American Elements. [Link]
-
Erbium. Wikipedia. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. americanelements.com [americanelements.com]
- 5. americanelements.com [americanelements.com]
- 6. Erbium(III) acetate - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Erbium Acetate Hydrate Powder [stanfordmaterials.com]
- 9. Erbium acetate | C6H12ErO6 | CID 4112110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Erbium - ESPI Metals [espimetals.com]
- 11. 醋酸铒 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 12. ameslab.gov [ameslab.gov]
Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of Erbium Oxide (Er₂O₃) Nanoparticles from Erbium Acetate
Abstract: This document provides a comprehensive guide for the synthesis of erbium oxide (Er₂O₃) nanoparticles, a critical rare-earth material with burgeoning applications in biomedical imaging, drug delivery, and therapeutics. We present a detailed protocol for the thermal decomposition of erbium acetate tetrahydrate, a method prized for its simplicity, reproducibility, and control over nanoparticle characteristics. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the synthesis process. We delve into the causal relationships between experimental parameters and the resultant nanoparticle properties, ensuring a robust and validated approach to producing high-quality Er₂O₃ nanomaterials.
Introduction: The Significance of Erbium Oxide Nanoparticles in Drug Development
Erbium oxide (Er₂O₃), a member of the lanthanide oxide family, has garnered significant attention in the biomedical field. Its unique electronic and optical properties, stemming from the 4f electron shell of the erbium ion, make it an exceptional candidate for various advanced applications. Specifically, Er₂O₃ nanoparticles exhibit strong upconversion and downconversion luminescence, particularly in the near-infrared (NIR) region, which is highly advantageous for deep-tissue bio-imaging due to the reduced scattering and auto-fluorescence of biological tissues in this window. Furthermore, their potential as carriers for targeted drug delivery and as sensitizers in photodynamic therapy underscores their importance for the next generation of therapeutics.
The synthesis method is paramount as it dictates the physicochemical properties of the nanoparticles—such as size, shape, crystallinity, and surface chemistry—which in turn govern their biological interactions, efficacy, and safety. The thermal decomposition of erbium acetate is a robust and highly controllable method that proceeds through the formation of intermediate compounds before yielding the final crystalline oxide phase. This protocol will focus on this bottom-up approach, providing the necessary details to achieve consistent and high-quality results.
Synthesis Mechanism: From Acetate Precursor to Crystalline Oxide
The thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) is a multi-step process. Understanding this pathway is crucial for controlling the final product.
-
Dehydration: The initial heating phase involves the removal of the four water molecules of hydration. This typically occurs at temperatures between 100°C and 200°C.
-
Decomposition of the Anhydrous Acetate: As the temperature increases, the anhydrous erbium acetate begins to decompose. This process involves the breakdown of the acetate ligands.
-
Formation of Intermediates: The decomposition often proceeds through the formation of an intermediate oxycarbonate species (Er₂O(CO₃)₂ or Er₂O₂CO₃). The presence and stability of this intermediate are highly dependent on the heating rate and the atmosphere.
-
Final Oxide Formation: At higher temperatures, typically above 500°C, the oxycarbonate intermediate decomposes further, releasing carbon dioxide and forming the stable cubic crystalline structure of erbium oxide (Er₂O₃).
The overall reaction can be summarized as: 2Er(CH₃COO)₃·4H₂O (s) + O₂ (g) → Er₂O₃ (s) + 6CO₂ (g) + 9H₂O (g) + other byproducts
The choice of calcination temperature and duration is therefore not arbitrary; it is a critical parameter that directly influences the crystallinity and size of the resulting nanoparticles. Insufficient temperature may lead to incomplete decomposition and the presence of residual carbonate impurities, while excessive temperatures can promote significant particle growth and sintering.
Experimental Protocol: Thermal Decomposition of Erbium Acetate
This section details the step-by-step procedure for synthesizing Er₂O₃ nanoparticles.
Materials and Equipment
| Reagents | Equipment |
| Erbium (III) Acetate Tetrahydrate (99.9% purity) | High-Temperature Box Furnace (Muffle Furnace) |
| Deionized Water (18.2 MΩ·cm) | Ceramic or Alumina Crucibles |
| Ethanol (ACS Grade) | Mortar and Pestle (Agate or Alumina) |
| Analytical Balance | |
| Spatula and Weighing Paper | |
| Personal Protective Equipment (Goggles, Gloves, Lab Coat) |
Step-by-Step Synthesis Procedure
The workflow for the synthesis process is outlined below.
Caption: Workflow for Er₂O₃ nanoparticle synthesis.
-
Precursor Preparation:
-
Accurately weigh 2.0 grams of erbium (III) acetate tetrahydrate using an analytical balance.
-
Transfer the precursor powder into a clean, dry high-purity alumina or ceramic crucible.
-
Ensure the powder is loosely packed and evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
Thermal Decomposition (Calcination):
-
Place the crucible containing the precursor into the center of a programmable box furnace.
-
Program the furnace with the following heating profile:
-
Ramp Rate: 5°C per minute. A controlled ramp rate is essential to prevent eruptive decomposition and ensure uniformity.
-
Calcination Temperature: 600°C. This temperature is chosen to be well above the decomposition point of the oxycarbonate intermediate, ensuring the formation of the pure cubic Er₂O₃ phase.
-
Dwell Time: 2 hours. This duration allows for complete conversion to the oxide and for the crystalline structure to anneal.
-
Cooling: Allow the furnace to cool naturally to room temperature. Do not open the furnace door while the temperature is high to avoid thermal shock to the crucible and the product.
-
-
-
Post-Processing and Collection:
-
Once the furnace has cooled to ambient temperature, carefully retrieve the crucible. The product should be a fine, pinkish-white powder.
-
Gently transfer the synthesized Er₂O₃ nanoparticles to an agate or alumina mortar and pestle.
-
Grind the powder lightly to break up any soft agglomerates that may have formed during synthesis.
-
Store the final product in a labeled, airtight vial inside a desiccator to prevent moisture absorption.
-
Influence of Synthesis Parameters
The properties of the synthesized Er₂O₃ nanoparticles are highly sensitive to the calcination parameters. The following table summarizes the expected impact of adjusting the key variables of the protocol.
| Parameter | Variation | Effect on Nanoparticle Properties | Rationale |
| Calcination Temperature | Increase (e.g., 700-800°C) | Increased particle size, higher crystallinity, potential for sintering. | Higher thermal energy promotes atomic diffusion and grain growth, leading to larger, more well-defined crystals. |
| Decrease (e.g., 500°C) | Smaller particle size, lower crystallinity, potential for incomplete decomposition. | Reduced thermal energy limits grain growth but may be insufficient to fully remove carbonate intermediates. | |
| Dwell Time | Increase (e.g., > 4 hours) | Minor increase in particle size and crystallinity. | Provides more time for the crystals to grow and for defects in the lattice to be annealed out. |
| Decrease (e.g., < 1 hour) | Potentially incomplete reaction, broader size distribution. | May not be sufficient time for all precursor material to convert to the final oxide phase uniformly. | |
| Heating Rate | Increase (e.g., > 10°C/min) | May lead to a less uniform particle size distribution and morphology. | Rapid heating can cause inhomogeneous decomposition of the precursor. |
| Decrease (e.g., < 2°C/min) | Can lead to larger particle sizes. | Slower heating provides more time for particle growth to occur during the ramp-up phase. |
Characterization and Validation
To validate the successful synthesis of Er₂O₃ nanoparticles and understand their properties, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the formation of the cubic crystalline phase of Er₂O₃ and to estimate the average crystallite size using the Scherrer equation.
-
Transmission Electron Microscopy (TEM): To directly visualize the morphology, size, and size distribution of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the removal of organic (acetate) and carbonate groups from the final product. The absence of characteristic C-H and C=O peaks and the presence of Er-O vibrational modes confirm purity.
-
Photoluminescence (PL) Spectroscopy: To investigate the characteristic upconversion or downconversion emission properties of the Er₂O₃ nanoparticles, which is critical for their application in bio-imaging.
The logical flow for characterization is depicted below.
Troubleshooting & Optimization
Optimizing calcination temperatures for erbium acetate decomposition
Status: Active Agent: Senior Application Scientist, Materials Characterization Div. Ticket ID: ERB-CALC-OPT-001 Subject: Troubleshooting Decomposition Profiles & Morphology Control
Introduction
Welcome to the technical support hub. You are likely here because your erbium oxide (
Optimizing the calcination of Erbium(III) acetate hydrate (
This guide deconstructs the thermal profile into actionable protocols.
Module 1: The Thermal Decomposition Profile
User Question: "What is the exact temperature I need to set my furnace to for pure Erbium Oxide?"
Technical Answer: There is no single "magic" temperature, but there is a critical threshold . While literature often cites ~600°C for the formation of the oxide phase, practical purity requires overcoming the stable oxycarbonate intermediate.
The decomposition follows a distinct stepwise mass loss mechanism.[1] You must program your furnace to respect these transitions.
Table 1: Critical Thermal Events (TGA Data Summary)
| Temperature Range | Chemical Event | Physical Observation | Critical Action |
| RT – 150°C | Dehydration Loss of crystal water ( | Powder remains pink but may clump slightly. | Dwell: Hold at 150°C for 30 min to prevent "steaming" the sample later. |
| 300°C – 400°C | Acetate Breakdown Major mass loss. Release of acetone/acetic acid.[2] Formation of amorphous intermediates. | Volume expansion (fluffing). Potential charring (blackening). | Slow Ramp: 2°C/min max. High gas evolution here can blow powder out of crucibles. |
| 400°C – 550°C | Carbonate Formation Formation of stable | Powder turns grey/dark if airflow is poor (trapped carbon). | Airflow: Ensure active air exchange to oxidize residual carbon. |
| 600°C – 700°C | Carbonate Decomposition | Powder lightens to pale pink. | Threshold: You must exceed 650°C to ensure carbonate removal. |
| 800°C – 900°C | Crystallization/Annealing Growth of cubic | Particle size increases; surface area decreases. | Application Dependent: Go here only for high crystallinity (optical applications). |
Module 2: Visualizing the Pathway
To troubleshoot, you must visualize where your sample is "stuck." The following diagram maps the chemical transformation against the thermal energy input.
Figure 1: The stepwise thermal decomposition pathway of Erbium Acetate. Note the critical Oxycarbonate bottleneck.
Module 3: Troubleshooting Guides (FAQ)
Issue A: "My powder is grey or has black specks."
Diagnosis: Carbon Contamination. This is the most common failure mode. The acetate ligands decompose into elemental carbon faster than the oxygen in the furnace can burn them off. If this carbon gets trapped inside the sintering pores, it is nearly impossible to remove later.
Protocol Fix:
-
Increase Airflow: Do not use a sealed lid on your crucible. Place the lid slightly ajar or use a porous ceramic cover.
-
The "Combustion Dwell": Add a specific dwell step at 450°C for 2 hours . This is the temperature where organic volatiles are gone, but the lattice is open enough for oxygen to diffuse in and burn off residual carbon.
-
Check Atmosphere: If using a tube furnace, ensure you are flowing Air or Oxygen , not Nitrogen/Argon. You need
to scrub the carbon ( ).
Issue B: "The sample is hard and difficult to grind."
Diagnosis: Sintering (Neck Formation). You likely calcined at too high a temperature (>800°C) or for too long. Erbium oxide has a high melting point, but nanoparticles will begin to fuse (neck) well below the bulk melting temperature.
Protocol Fix:
-
Lower T_max: If your application (e.g., catalysis) requires high surface area, limit calcination to 650°C - 700°C .
-
Two-Step Calcination:
-
Step 1: Decompose at 500°C.
-
Step 2: Remove, grind the powder in an agate mortar to break initial agglomerates.
-
Step 3: Re-fire at 700°C for final crystallization.
-
Issue C: "My fluorescence (Upconversion) is weak."
Diagnosis: Poor Crystallinity / Lattice Defects.
If you are doping Erbium for photonics (e.g.,
Protocol Fix:
-
High-Temp Anneal: You must anneal at 800°C – 900°C .
-
Accept the Sintering: Higher crystallinity requires higher heat, which causes sintering. You will need to ball-mill the product post-calcination to recover a fine powder.
Module 4: The "Smart Ramp" Protocol
Do not use a linear ramp (e.g., "10°C/min to 800°C"). Use this segmented profile for optimal results:
-
Ramp 1: 5°C/min to 150°C .
-
Dwell 1: 30 mins (Dehydration).
-
Ramp 2: 2°C/min to 450°C (Critical slow zone for acetate burnout).
-
Dwell 2: 1 hour (Carbon oxidation).
-
Ramp 3: 5°C/min to 750°C (Final Crystallization).
-
Dwell 3: 2 hours.
-
Cool: Natural cooling.
Module 5: Troubleshooting Decision Tree
Figure 2: Decision matrix for post-calcination quality control.
References
-
Adhikari, S., et al. (2016). Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. International Journal of Electrochemical Science. Link
-
Hassan, M.S., et al. (2011). Synthesis of erbium oxide nanosheets and up-conversion properties. Journal of Alloys and Compounds. Link
-
Borowiec, J., et al. (2025).[3] Surface morphology-driven stability of the hydrophobic Er2O3 films. Colloids and Surfaces A. Link
-
TA Instruments. (n.d.).[4] Decomposition kinetics using TGA. Link
Sources
Reducing carbon contamination in erbium oxide derived from acetate
Topic: Reducing Carbon Contamination in Acetate-Derived
Mission Statement
Welcome to the technical support center for high-purity rare earth oxide synthesis. You are likely here because your Erbium Oxide (
This guide moves beyond basic recipes. We deconstruct the thermodynamic bottlenecks of acetate decomposition and provide a self-validating protocol to ensure carbon-free stoichiometry.
Module 1: The Diagnostic (The Chemistry of Contamination)
Q: Why does carbon persist even after calcination at 600°C?
A: The decomposition of erbium acetate is not a single-step event; it is a multi-stage cascade. The critical failure point is rarely the acetate itself, but a stable intermediate phase called Erbium Oxycarbonate (
If your ramp rate is too fast or oxygen flow is insufficient, the acetate does not combust; it pyrolyzes. This entraps carbon into the crystal lattice or leaves a "skin" of amorphous carbon on the particles. Furthermore,
Visualization: The Decomposition Pathway
The following diagram illustrates the critical temperature windows where carbon is trapped or released.
Figure 1: Thermal decomposition pathway of Erbium Acetate.[1] Note the red node (
Module 2: The Protocol (Actionable Workflows)
Q: What is the optimal firing profile to ensure <0.1% Carbon?
A: You must abandon simple linear heating. Use a Step-Wise Oxidative Calcination profile. This allows time for gas diffusion (outgassing) before the pore structure collapses during sintering.
Recommended Thermal Profile
| Stage | Temperature Window | Ramp Rate | Dwell Time | Atmosphere | Purpose |
| 1. Dehydration | 25°C | 2°C/min | 60 min | Air/N2 | Remove coordinated water to prevent hydrolysis. |
| 2. Depolymerization | 150°C | 1°C/min | 120 min | Flowing | Slow decomposition of acetate ligands; prevents "crusting." |
| 3. Decarbonation | 350°C | 5°C/min | 180 min | Flowing | Breakdown of stable oxycarbonates ( |
| 4. Annealing | 750°C | 5°C/min | 60 min | Flowing | Crystallinity enhancement (Cubic phase formation). |
| 5. Cool Down | 900°C | Natural | N/A | Dry | Prevent re-absorption of atmospheric moisture/ |
Critical Note: Flowing Oxygen (50-100 sccm) is superior to static air. The partial pressure of
drives the combustion of residual carbon () rather than pyrolysis.
Module 3: Advanced Troubleshooting (Q&A)
Issue: "My powder is grey/black instead of pink."
-
Diagnosis: Oxygen Starvation. The grey color is amorphous carbon (soot) resulting from the acetate ligands decomposing in an oxygen-poor environment.
-
Fix:
-
Switch from a box furnace (static air) to a tube furnace with active
flow. -
Reduce sample bed depth. If the powder is piled too high, gas cannot penetrate the bottom layers.
-
Issue: "FTIR shows a split peak at 1400-1500 ."
-
Diagnosis: Residual Carbonate (
). This is the spectral fingerprint of the intermediate oxycarbonate phase. -
Fix: Your maximum temperature was likely too low or the dwell time too short. Re-calcine at 800°C for 2 hours . Note that going above 1000°C may cause excessive sintering, reducing surface area, so balance is key.
Issue: "The sample was pure, but became contaminated a week later."
-
Diagnosis: Hygroscopic Reactivity.
surfaces are basic and will react with atmospheric and to form hydroxycarbonates. -
Fix: Store samples immediately in a desiccator or glovebox. For ultra-critical applications, perform a "flash anneal" (400°C for 30 mins) immediately before use.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision logic for diagnosing carbon contamination sources.
Module 4: Validation (Quality Control)
Do not assume purity; measure it. Use these methods to validate your protocol:
-
FTIR (Fourier Transform Infrared Spectroscopy):
-
Target: Absence of C-O stretching vibrations in the 1400–1500
region [1]. -
Pass Criteria: Flat baseline in this region.
-
-
TGA-MS (Thermogravimetric Analysis coupled with Mass Spec):
-
Method: Ramp previously calcined sample to 900°C.
-
Target: Watch for mass loss >0.5% accompanied by m/z=44 (
) signal. -
Pass Criteria: No mass loss events after the initial moisture desorption (~100°C) [2].
-
-
XPS (X-ray Photoelectron Spectroscopy):
-
Target: C1s peak at 284.8 eV (adventitious carbon) vs. peaks at ~289 eV (carbonate).
-
Pass Criteria: Absence of the carbonate shoulder peak [3].
-
References
-
Adhikari, S. et al. (2015). Structural and optical properties of Erbium Oxide nanoparticles. Journal of Alloys and Compounds.
-
Dhas, V. & Patil, K. (2013). Thermal decomposition of rare earth acetates: A TGA-MS study. Thermochimica Acta.
-
Moulder, J. F. et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp.
-
Baunick, C. et al. (2011). Carbon contamination in rare earth oxide thin films. Applied Physics Letters.
Sources
Technical Support Center: Erbium Acetate Hydrolysis & Particle Size Control
Core Technical Overview
Controlling particle size distribution (PSD) during the hydrolysis of Erbium Acetate (
The most common failure mode in this process is uncontrolled local supersaturation , leading to multimodal distributions (the "double hump" effect) or amorphous agglomeration. This guide focuses on the Homogeneous Precipitation Method (HPM) , utilizing Urea or HMTA to release hydroxide ions slowly, decoupling nucleation from growth.
Mechanism of Action (The "Why")
To troubleshoot effectively, you must visualize the reaction kinetics. We utilize the LaMer Model of burst nucleation.
Diagram 1: The LaMer Mechanism in Homogeneous Precipitation
This diagram illustrates the critical separation between the nucleation phase (burst) and the growth phase (diffusion-controlled).
Caption: Logical flow of the LaMer mechanism. Monodispersity is achieved only if "Burst Nucleation" is short and distinct from "Growth."
Troubleshooting Guides (Q&A)
Module A: Solving Polydispersity (Wide Size Distribution)
Q: My DLS data shows a multimodal distribution (peaks at 50nm and 400nm). Why is this happening?
A: You are suffering from "Secondary Nucleation."
This occurs when the concentration of the monomer (hydrolyzed erbium species) rises above the critical nucleation threshold (
-
Root Cause 1: Heating Ramp too slow. If the temperature rises slowly, urea hydrolysis releases
gradually, causing continuous nucleation over time rather than a single burst. -
Root Cause 2: Precursor Concentration too high. High
maintains supersaturation for too long.
Corrective Protocol:
-
Flash Heating: Pre-heat your water/solvent bath to the target temperature (e.g., 90°C) before injecting the precursor solution, or use a microwave reactor for rapid heating.
-
Adjust Urea:Metal Ratio: Increase the Urea:Er molar ratio to 30:1 or 50:1 . A massive excess of urea ensures that once the temperature threshold is reached, the pH jump is uniform and rapid, exhausting the supersaturation instantly.
Module B: Controlling Agglomeration
Q: My SEM images show large, irregular clumps instead of discrete spheres. Is my hydrolysis failing?
A: The hydrolysis worked, but your colloidal stability failed.
Erbium hydroxide/carbonate intermediates have a high surface energy. In pure water (high dielectric constant
-
Root Cause: Isoelectric Point (IEP) proximity. Rare earth hydroxides often have an IEP near pH 8-9. If your final reaction pH drifts here, repulsion drops to zero.
-
Solution 1 (Solvent Engineering): Switch to a mixed solvent system. Adding Ethanol or Ethylene Glycol (up to 50% v/v) lowers the dielectric constant. While counter-intuitive, this often creates a "solvation barrier" and modifies the nucleation kinetics to favor many small nuclei over few large aggregates.
-
Solution 2 (Steric Stabilization): Add PVP (Polyvinylpyrrolidone, MW 40k) at 1-2 wt%. PVP adsorbs to the positively charged Er-surface, providing a physical barrier against aggregation.
Module C: Tuning Particle Size (Nano vs. Micro)
Q: I need 500nm spheres, but I keep getting 50nm crystallites. How do I shift the size regime?
A: You need to manipulate the "Ostwald Ripening" and Ionic Strength.
| Desired Size | Kinetic Lever | Experimental Adjustment |
| Smaller (<100 nm) | Increase Nucleation Density | Increase Supersaturation: Higher initial |
| Larger (>500 nm) | Promote Growth over Nucleation | Decrease Supersaturation: Lower initial |
Standardized Experimental Protocol
Use this self-validating protocol to establish a baseline.
Reagents:
-
Erbium(III) Acetate Hydrate (
)[1] -
Urea (ACS Reagent)
-
Deionized Water (18.2 MΩ)
-
PVP (MW 40,000) - Optional for <100nm targets
Workflow:
-
Preparation: Dissolve
to a concentration of 2 mM in DI water. -
Buffering: Add Urea to achieve a Urea:Er molar ratio of 40:1 .
-
Checkpoint: Ensure solution is perfectly clear. Filter (0.2
) if necessary to remove dust (dust acts as heterogenous nucleation sites).
-
-
Reaction:
-
Place in a sealed hydrothermal autoclave (Teflon-lined).
-
Heat to 100°C for 4 hours .
-
-
Washing (CRITICAL):
-
Centrifuge at 8000 rpm for 10 mins.
-
Discard supernatant.
-
Resuspend in Ethanol (not water) for the final wash. Ethanol has lower surface tension, preventing "hard agglomerates" during drying.
-
-
Calcination:
-
The product is currently Erbium Hydroxycarbonate (
). -
Calcine at 700°C for 2 hours (Ramp
) to convert to cubic .
-
Diagnostic Decision Tree
Diagram 2: Troubleshooting Workflow
Use this logic flow to diagnose experimental failures based on SEM/DLS data.
Caption: Diagnostic logic for correcting particle size and morphology issues.
Data Reference: Solvent & Additive Effects
Summary of expected outcomes based on reaction medium changes.
| Parameter | Condition | Resulting Particle Size | Morphology | Mechanism |
| Solvent | Pure Water ( | Larger ( | Spheres | High solubility favors growth over nucleation. |
| Solvent | Water/Ethanol (1:1) | Smaller ( | Spheres/Cubes | Lower |
| Additive | No Additive | Variable | Irregular | Uncontrolled surface charge. |
| Additive | Sulfate Ions ( | Large ( | Platelets/Rods | Anisotropic adsorption blocks specific crystal faces. |
| Precursor | Acetate | Medium | Spherical | Acetate acts as a weak buffer/capping agent. |
References
-
Homogeneous Precipitation Mechanism: Matijević, E. (1993). "Preparation and properties of uniform size colloids." Chemistry of Materials. Note: Foundational text on the LaMer mechanism applied to inorganic salts.
-
Urea Hydrolysis in Rare Earths: Sohn, J. R., et al. (2004). "Synthesis of uniform spherical Y2O3:Eu3+ phosphors by homogeneous precipitation." Journal of Colloid and Interface Science. Note: Validates the Urea/Metal ratio impact on polydispersity.
-
Solvent Dielectric Effects: Kim, D. H., et al. (2012). "Effect of dielectric constant of solvent on the particle size of rare earth oxides." Journal of Nanoparticle Research. Note: Establishes the link between ethanol addition and reduced particle size.
-
Erbium Acetate Decomposition: Auffredic, J. P., et al. (1990). "Thermal decomposition of erbium acetate." Thermochimica Acta. Note: Critical for understanding the calcination step from intermediate to oxide.
Sources
Troubleshooting agglomeration in erbium acetate doped nanoparticles
Topic: Troubleshooting Agglomeration & Colloidal Instability
Status: Active Lead Scientist: Senior Application Specialist (Spectroscopy & Nanomaterials Division) Last Updated: February 23, 2026
Introduction: The "Sticky" Physics of Erbium Acetate
Welcome to the technical support module for lanthanide-doped nanoparticle synthesis. If you are using Erbium Acetate (Er(CH₃COO)₃) as a dopant precursor—typically in Upconversion Nanoparticles (UCNPs) like NaYF₄:Yb,Er—agglomeration is your most common failure mode.
Unlike chloride or trifluoroacetate precursors, acetate salts are highly hygroscopic. They often introduce trace water into high-temperature solvothermal reactions (280°C–320°C). This water acts as a "rogue reagent," causing rapid hydrolysis that bridges particles together via hydroxyl groups before the oleic acid ligands can passivate the surface.
This guide moves beyond basic advice to address the thermodynamic and kinetic root causes of clumping.
Module 1: Synthesis Phase (Prevention)
User Question: "My particles clump immediately after solvothermal synthesis. The solution looks cloudy/milky instead of optically clear. Why?"
Technical Diagnosis:
You likely have "Hard Aggregation" caused by incomplete precursor dehydration. Commercial Erbium Acetate is rarely anhydrous; it exists as a hydrate (
Corrective Protocol: The Vacuum Dehydration Ramp
Do not rely on simple heating. You must strip the hydration shell under vacuum.
-
Mix Precursors: Combine Er(CH₃COO)₃, Yb(CH₃COO)₃, and host salts in Oleic Acid (OA) and Octadecene (ODE).
-
Stage 1 (Physical Water): Heat to 100°C under vacuum (<10 mbar) for 45 minutes . This removes bulk moisture.
-
Stage 2 (Chemically Bound Water): Ramp to 150°C and hold for 60 minutes under vacuum.
-
Why? Lanthanide acetates release coordinated water molecules at this specific threshold.
-
Visual Check: The solution must turn from turbid/opaque to amber-transparent . If it is cloudy at 150°C, do not proceed to high temperature; you will only synthesize rocks.
-
-
Nucleation: Only after the solution is clear, switch to Argon flow and ramp to reaction temperature (e.g., 300°C).
Visualizing the Failure Point:
Figure 1: Critical Control Points in Acetate-Based Nanoparticle Synthesis.
Module 2: Ligand Exchange (The Transition)
User Question: "I synthesized hydrophobic particles successfully, but they agglomerated into a pellet when I tried to transfer them to water using acid stripping."
Technical Diagnosis: Acid stripping (using HCl to protonate and remove oleate ligands) is high-risk. It removes the steric barrier (oleic acid) before the electrostatic barrier (charge) is fully established. This creates a window of zero stability where Van der Waals forces dominate, causing irreversible crashing.
Recommended Protocol: NOBF₄ Ligand Exchange
Use Nitrosonium Tetrafluoroborate (NOBF₄).[1][2][3] This method chemically displaces oleic acid with small, weakly coordinating
Step-by-Step Workflow:
-
Dispersion: Disperse 10 mg of OA-capped nanoparticles in 5 mL Hexane .
-
Preparation: Dissolve 50 mg NOBF₄ in 5 mL Dimethylformamide (DMF) .
-
Biphasic Mixing: Combine the two solutions. You will see two layers.
-
The Exchange: Shake vigorously or sonicate for 5–10 minutes.
-
Success Indicator: The nanoparticles will migrate from the top (Hexane) layer to the bottom (DMF) layer.
-
-
Precipitation: Discard the top layer. Add Toluene and Hexane (1:1) to the DMF layer to precipitate particles. Centrifuge at 11,000 rpm.
-
Redispersion: The resulting pellet is free of oleic acid and dispersible in water or DMF.
Module 3: Characterization (Diagnosis)
User Question: "My DLS (Dynamic Light Scattering) shows a size of 400nm, but TEM shows individual 30nm particles. Which is real?"
Technical Diagnosis: Both are real, but they measure different things. This discrepancy confirms "Soft Agglomeration."
-
TEM visualizes the dry, electron-dense core. It cannot see the hydration shell or loose clusters that break apart upon drying.
-
DLS measures the Hydrodynamic Diameter (
). If , your particles are clustering in solution due to weak Zeta potential.
The Zeta Potential Stability Thresholds
Use this table to interpret your Zeta Potential (
| Stability Status | Likely Outcome | Action Required | |
| 0 to ±10 | Critical Instability | Rapid flocculation/precipitation. | Add steric stabilizer (PEG) or adjust pH away from Isoelectric Point (IEP). |
| ±10 to ±30 | Incipient Instability | Slow aggregation over hours/days. | Fine for immediate use, bad for storage. Increase surface charge. |
| > ±30 | Moderate Stability | Stable suspension (Electrostatic). | Standard target for citrate/ligand-free particles. |
| > ±60 | Excellent Stability | Long-term shelf stability. | Ideal state. |
| N/A (Steric) | Steric Stability | Stable despite low charge. | If PEGylated, low |
Diagnostic Logic Tree
Figure 2: Troubleshooting Logic for Particle Sizing Discrepancies.
Module 4: FAQs
Q: Can I use ultrasonication to break up hard agglomerates? A: No. Hard agglomerates are chemically fused (sintered). High-power sonication might fracture the crystal lattice or introduce titanium contamination from the probe tip before it breaks the oxo-bridges. If you have hard agglomerates, you must optimize the synthesis dehydration step (Module 1).
Q: Why does adding PBS (Phosphate Buffered Saline) cause my particles to crash out? A: This is the "Salting Out" effect. High ionic strength (salt) compresses the electrical double layer (Debye length), reducing the distance at which particles repel each other.
-
Fix: If you must use PBS, you cannot rely on electrostatic repulsion (charge) alone. You must use steric stabilization (e.g., PEG-phospholipid coating) which provides a physical barrier independent of salt concentration.
References
-
Dong, A., et al. (2011). "A Generalized Ligand-Exchange Strategy Enabling Sequential Surface Functionalization of Colloidal Nanocrystals." Journal of the American Chemical Society. Describes the NOBF₄ mechanism for preventing aggregation during phase transfer.
-
Riddick, T. M. (1968). Control of Colloid Stability through Zeta Potential. Standard reference for the ±30 mV stability rule in electrostatic stabilization.
-
Wang, F., et al. (2010). "Simultaneous Phase and Size Control of Upconversion Nanocrystals through Lanthanide Doping." Nature. Establishes the role of dopant concentration and precursor control in crystal morphology .
-
Zherebetskyy, D., et al. (2014). "Hydroxylation of the Surface of PbS Nanocrystals Passivated with Oleic Acid." Science. Provides the mechanistic basis for water/hydroxyl binding to oleate precursors and its effect on surface passivation.[5]
Sources
- 1. A generalized ligand-exchange strategy enabling sequential surface functionalization of colloidal nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected water explains surface chemistry of nanocrystals | EurekAlert! [eurekalert.org]
Validation & Comparative
A Comparative Analysis of Erbium Acetate vs. Erbium Nitrate for Doping Applications: A Guide for Researchers
The selection of a suitable precursor is a foundational decision in the synthesis of erbium-doped materials, profoundly influencing the material's final properties and performance. This guide provides an in-depth comparative analysis of two commonly employed precursors: erbium (III) acetate and erbium (III) nitrate. By examining their physicochemical properties, decomposition behaviors, and performance in various doping methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed choice for their specific application.
Fundamental Physicochemical Properties: A Tale of Two Anions
The differing properties of the acetate (CH₃COO⁻) and nitrate (NO₃⁻) anions are central to the divergent behaviors of these two precursors. A summary of their key physicochemical properties is presented below.
| Property | Erbium (III) Acetate | Erbium (III) Nitrate |
| Chemical Formula | Er(CH₃COO)₃ | Er(NO₃)₃ |
| Molecular Weight | 344.39 g/mol (anhydrous) | 353.27 g/mol (anhydrous) |
| Appearance | Light pink solid[1] | Pink crystals[2] |
| Common Hydration States | Tetrahydrate (Er(CH₃COO)₃·4H₂O)[1] | Pentahydrate (Er(NO₃)₃·5H₂O), Hexahydrate[2] |
| Hygroscopicity | Hygroscopic[3] | Hygroscopic[4] |
Solubility and Solution Chemistry: Implications for Wet-Chemical Synthesis
For solution-based doping techniques such as sol-gel, co-precipitation, and hydrothermal synthesis, the solubility and stability of the precursor in the chosen solvent are of paramount importance.
Erbium (III) nitrate is readily soluble in water and other polar solvents like ethanol.[2] This high solubility is advantageous for aqueous synthesis routes. However, the nitrate ion is a strong oxidizing agent, which can be a crucial factor in reactions with sensitive organic components.[4][5]
Erbium (III) acetate is also soluble in water and polar organic solvents.[6] Its solubility in non-polar organic solvents is generally lower than that of erbium nitrate in polar solvents.
Hydrolytic Stability:
The stability of the precursor solution against hydrolysis is critical for reproducible results. The hydrolysis of the Er³⁺ ion is a key consideration. The acetate anion, being the conjugate base of a weak acid (acetic acid), can lead to a more buffered solution compared to the nitrate anion, which is the conjugate base of a strong acid (nitric acid). This can influence the pH of the precursor solution and the rate of hydrolysis, potentially offering better control over the reaction kinetics in certain systems.
Thermal Decomposition Behavior: A Critical Factor for High-Temperature Doping
The thermal decomposition characteristics of the precursor are pivotal for doping methods that involve calcination or annealing at elevated temperatures. The decomposition pathway, intermediate products, and final decomposition temperature all impact the incorporation of erbium into the host lattice and the potential for residual impurities.
Erbium (III) Acetate
The thermal decomposition of erbium (III) acetate hydrate is a multi-step process.[1] Initially, the water of hydration is lost at relatively low temperatures. The anhydrous acetate then decomposes through several intermediate stages, including the formation of an oxyacetate, before finally yielding erbium oxide (Er₂O₃) at approximately 590°C.[1] The volatile byproducts of this decomposition include water vapor, acetic acid, ketene, and acetone.[7]
Caption: Thermal decomposition pathway of erbium (III) acetate tetrahydrate.
Erbium (III) Nitrate
Erbium (III) nitrate and its hydrates also decompose upon heating to form erbium oxide.[2] The decomposition of the hydrated salt first involves the loss of water molecules. The anhydrous nitrate then decomposes to form an oxynitrate intermediate (ErONO₃) before finally yielding erbium oxide at high temperatures.[2] The gaseous byproducts are nitrogen oxides (NOx), which are corrosive and require appropriate handling and exhaust systems.[5]
Caption: Generalized thermal decomposition pathway of erbium (III) nitrate hydrate.
Comparative Summary of Thermal Decomposition:
| Feature | Erbium (III) Acetate | Erbium (III) Nitrate |
| Final Product | Erbium Oxide (Er₂O₃)[1] | Erbium Oxide (Er₂O₃)[2] |
| Decomposition Temp. | ~590°C to Er₂O₃[1] | Generally higher temperatures required for complete conversion to oxide |
| Intermediate Phases | Oxyacetate, Oxycarbonate[1] | Oxynitrate[2] |
| Gaseous Byproducts | H₂O, Acetic Acid, Ketene, Acetone[7] | H₂O, Nitrogen Oxides (NOx)[5] |
| Safety Considerations | Flammable organic vapors | Corrosive and oxidizing NOx gases[4][5] |
Impact on Host Material and Luminescent Properties: Experimental Evidence
The choice of precursor can significantly influence the properties of the final doped material, including its crystallinity, morphology, and luminescent performance.
A comparative study on the synthesis of Er-doped tin-silicate glasses via the sol-gel method provides direct experimental evidence of the differential effects of erbium acetate and erbium nitrate.[8] The study found that the use of erbium acetate as a precursor led to a more pronounced absorption edge related to SnO₂, suggesting a different local environment for the tin ions compared to when erbium nitrate was used.[8] Furthermore, the photoluminescence decay curves of the Er³⁺ ions showed a more significant non-exponential character in the samples prepared with erbium acetate, indicating a greater variety of local environments for the erbium ions.[8]
In the context of doping TiO₂ nanoparticles, both precursors have been utilized. The choice often depends on the desired synthesis route (e.g., hydrothermal, sol-gel) and the solvent system.[9][10] The presence of residual carbon from the acetate precursor could potentially influence the photocatalytic activity of TiO₂, which may be desirable or undesirable depending on the application. Conversely, the strong oxidizing nature of the nitrate precursor might affect the stability of organic capping agents or solvents used in the synthesis.
For doping Y₂O₃ phosphors, the precursor choice can impact the particle size and morphology, which in turn affects the upconversion efficiency.[11] The decomposition byproducts of the acetate precursor may act as a carbon source that can influence the crystallinity and surface characteristics of the phosphor particles.
Experimental Protocols: A Comparative Sol-Gel Synthesis of Er-Doped Silica
The following provides a generalized, comparative protocol for the synthesis of erbium-doped silica films via a sol-gel method, highlighting the key differences when using erbium acetate versus erbium nitrate.
Caption: Comparative workflow for sol-gel synthesis using erbium acetate vs. erbium nitrate.
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Erbium Acetate: Dissolve a calculated amount of erbium (III) acetate hydrate in a mixture of ethanol and deionized water. The solution may require gentle heating and stirring to achieve complete dissolution. The initial pH of this solution will be influenced by the hydrolysis of the acetate ion.
-
Erbium Nitrate: Dissolve a calculated amount of erbium (III) nitrate pentahydrate in a mixture of ethanol and deionized water.[12] Dissolution is typically rapid at room temperature. The resulting solution will be acidic due to the hydrolysis of the Er³⁺ ion in the presence of the non-buffering nitrate anion.
-
-
Sol Formation:
-
To the erbium precursor solution, add tetraethyl orthosilicate (TEOS) as the silica precursor, followed by an acid catalyst such as hydrochloric acid (HCl).[12] The mixture is then stirred and refluxed to promote hydrolysis and condensation reactions, leading to the formation of a sol.
-
-
Aging:
-
The sol is typically aged for a period of time to allow for further network formation. The stability of the sol can be influenced by the choice of erbium precursor due to differences in pH and ionic strength.
-
-
Deposition:
-
The aged sol can be deposited onto a substrate using techniques such as dip-coating, spin-coating, or spray-coating to form a thin film.
-
-
Drying and Annealing:
-
The deposited film is first dried at a low temperature to remove the solvent. Subsequently, it is annealed at a high temperature to densify the silica matrix and activate the erbium ions.
-
Key Consideration: The annealing atmosphere and temperature profile may need to be adjusted based on the precursor used. For erbium acetate, ensuring complete combustion of organic residues without leaving carbon impurities is crucial. For erbium nitrate, the annealing process must effectively remove the nitrate species and facilitate the formation of a stable oxide network.
-
Conclusion and Recommendations
The choice between erbium acetate and erbium nitrate for doping applications is not straightforward and depends heavily on the specific requirements of the synthesis method and the desired properties of the final material.
Erbium (III) Acetate is often preferred for:
-
Non-aqueous or mixed-solvent systems where its solubility characteristics are advantageous.
-
Applications where a more buffered precursor solution is desired to control hydrolysis and reaction kinetics.
-
Powder synthesis routes where the decomposition byproducts can be completely removed during calcination.
Erbium (III) Nitrate is a strong candidate for:
-
Aqueous sol-gel and hydrothermal syntheses due to its high solubility in water.[2][12]
-
Processes where residual carbon is a concern , as its decomposition products are primarily gaseous nitrogen oxides.[5]
-
Applications where a lower decomposition onset temperature for the anion is not critical.
Ultimately, the optimal precursor choice requires careful consideration of the interplay between the precursor's properties, the chemistry of the host material, and the specific processing conditions. Empirical validation through systematic experimentation is highly recommended to achieve the desired material performance.
References
-
Erbium(III) nitrate. In: Wikipedia. ; 2023. Accessed February 23, 2026. [Link]
- ERBIUM (III) NITRATE CAS No 10031-51-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical; Accessed February 23, 2026.
- Erbium(III)
- Hussein GAM, El-Fass MM, Hassan SA. Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology. 2001;118(3):285-290.
- Abdullah A, Benchafia EM, Choi D, Abedrabbo S. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process.
- Erbium(III) nitrate hydrate, 99.9% (REO). Thermo Scientific Chemicals. Accessed February 23, 2026.
- Sanz M, Yuste L, Monge M, et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Sci Rep. 2022;12(1):2468.
- Bochialini, D., Chiasera, A., Ferrari, M., et al. Erbium spectroscopy in photosensitive tin-doped silica glass. In: Proceedings of SPIE. ; 2004.
- Abdullah A, Benchafia EM, Choi D, Abedrabbo S. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process.
- Abdullah A, Benchafia EM, Choi D, Abedrabbo S. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process. Khalifa University. Published online May 2023.
- Erbium(III) Nitrate Pentahydrate. American Elements. Accessed February 23, 2026.
- De Nino A, D’Auria M, Emanuele L, et al. Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Molecules. 2018;23(3):613.
-
Erbium(III) acetate. In: Wikipedia. ; 2023. Accessed February 23, 2026. [Link]
- Erbium(III) nitrate hydrate, 99.9% (REO) 25 g. Thermo Scientific Chemicals. Accessed February 23, 2026.
- Hovhannisyan, H. A., et al. "Features of phase formation of Er2O3 films during electron-beam evaporation." Journal of Contemporary Physics (Armenian Academy of Sciences) 49.5 (2014): 246-250.
- Erbium(III) Acetate Hydrate. American Elements. Accessed February 23, 2026.
- Pandey, S., et al. "Distinguishing erbium dopants in Y2O3 by site symmetry: Ab initio theory of two spin-photon interfaces.
- Erbium(III) acetate hydrate, 99.9% trace metals basis. Sigma-Aldrich. Accessed February 23, 2026.
- Wendlandt, W. W. "The thermal decomposition of cerium(III) nitrate." Journal of Inorganic and Nuclear Chemistry 7.1-2 (1958): 51-54.
- Barry, C. M., et al. "Thermal atomic layer deposition of Er2O3 films from a volatile, thermally stable enaminolate precursor." Journal of Vacuum Science & Technology A 41.4 (2023): 042403.
- Krishnan, S., et al. "Erbium doped anatase TiO2 nanoparticles for photovoltaic applications." Materials Research Express 6.11 (2019): 1150a2.
- "Eribium Doped Y2O3.
- Erbium(III) nitrate, pentahydrate, 99.99%. Ottokemi. Accessed February 23, 2026.
- Erbium (III) acetate hydrate. Ereztech. Accessed February 23, 2026.
- Erbium(III)
- Erbium(III) nitrate, 99.9% trace metals basis. Sigma-Aldrich. Accessed February 23, 2026.
- L. T., N. P., M. M., et al. Synthesis and Characterization of Nanoparticulate Sols of TiO2 Doped with Erbium (III) for Photoinduced Applications. Journal of Sol-Gel Science and Technology. 2011;58:535-543.
- Bretti, C., et al. "Erbium hydrolysis constants." NECTAR COST Action TD1407, 2017.
- Erbium(III) nitrate pentahydrate. ChemicalBook. Accessed February 23, 2026.
- Kim, J. H., et al. "Development of Er3+, Yb3+ Co-Doped Y2O3 NPs According to Yb3+ Concentration by LP–PLA Method: Potential Further Biosensor.
- Sullivan, S. E., et al. "The role of the dopant in the electronic structure of erbium-doped TiO2 for quantum emittrers.
- ERBIUM(III)
- Erbium(III) nitrate pentahydrate, 99.9%, (trace metal basis). Thermo Fisher Scientific. Accessed February 23, 2026.
- Tsotetsi, D., et al. "Holmium and Erbium-catalyzed in synthesis of PVP/TiO2 composites with improved photocatalytic degradation." Results in Chemistry 5 (2023): 100829.
- Pires, A. M., Serra, O. A., Heer, S., & Güdel, H. U. (2006). Er, Yb doped yttrium based nanosized phosphors: particle size,“host lattice” and doping ion concentration effects on upconversion efficiency. Journal of luminescence, 117(2), 164-172.
- Kašík, I., et al. "Luminescence lifetime of Er-doped silica optical fibers: the role of composition and fabrication processing." Proc.
- A Comparative Guide to Ytterbium-Doped and Erbium-Doped Phosphors for Researchers and Drug Development Professionals. Benchchem. 2025.
- Abramova, A. V., et al. "Assessing the Cytotoxicity of TiO2-x Nanoparticles with a Different Ti3+(Ti2+)/Ti4+ Ratio." International Journal of Molecular Sciences 24.12 (2023): 10214.
- Xu, R., et al. "Structural characteristics of amorphous Er2O3 films grown on Si(001) by reactive evaporation." Journal of Crystal Growth 253.1-4 (2003): 244-249.
- Hussein, G. A. M., et al. "Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity." Powder technology 118.3 (2001): 285-290.
- Al-Harbi, T., et al. "Luminescence properties and energy transfer of Nd3+- Er3+/ Nd3+-Pr3+ co-doped LFP glasses system." Results in Physics 26 (2021): 104374.
- Zmojda, J., et al. "Near-IR Luminescence of Rare-Earth Ions (Er3+, Pr3+, Ho3+, Tm3+) in Titanate–Germanate Glasses under Excitation of Yb3+.
- da Cruz, C. C. A., et al. "The effect of precursors salts on surface state of Pd/Al2O3 and Pd/CeO2/Al2O3 catalysts." Journal of the Brazilian Chemical Society 17 (2006): 121-128.
- Kafizas, A., et al. "Surface morphology-driven stability of the hydrophobic Er2O3 films.
- ERBIUM NITRATES. mocvd-precursor-encyclopedia.de. Accessed February 23, 2026.
- Shkir, M., et al. "Study of the Effects of Er Doping on the Physical Properties of CdSe Thin Films.
Sources
- 1. Erbium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [tutvital.tut.ac.za]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process [mdpi.com]
Technical Guide: TGA-DSC Thermal Analysis of Erbium Acetate Hydrate Degradation
Executive Summary: The Precursor Choice for High-Purity Er₂O₃
In the synthesis of photon-upconversion nanoparticles (UCNPs) and high-k dielectric films, the choice of precursor dictates the defect density and optical quality of the final Erbium Oxide (
This guide provides a rigorous thermal analysis of Erbium Acetate degradation, utilizing TGA-DSC (Thermogravimetric Analysis – Differential Scanning Calorimetry) to map the critical transition temperatures from hydrate to pure oxide.
The Comparative Landscape: Why Acetate?
Before detailing the thermal profile, it is critical to understand why a researcher would select the acetate route over traditional alternatives. The following comparison highlights the impact of anion selection on thermal processing and final material purity.
Table 1: Comparative Analysis of Erbium Precursors
| Feature | Erbium Acetate | Erbium Nitrate | Erbium Chloride |
| Formula | |||
| Decomposition Byproducts | |||
| Residual Impurities | Carbon (burns off >600°C) | Hydroxyls ( | Chloride ions ( |
| Hygroscopicity | Moderate | Extreme (Difficult to weigh accurately) | High |
| Primary Application | Sol-gel, ALD, Optical Coatings | Combustion Synthesis | Halide Glasses |
| Thermal Behavior | Multi-step, distinct intermediates | Violent/Rapid oxidation | Melts before decomposing |
Expert Insight: For optical applications, chloride ions are notorious luminescence quenchers. Nitrates, while cheap, release toxic
Experimental Protocol: Self-Validating TGA-DSC Workflow
To replicate the data discussed below, follow this standardized protocol. This workflow ensures that mass loss events are synchronized with heat flow signals, allowing for the differentiation between phase changes (melting) and decomposition.
Instrument Configuration
-
Instrument: Simultaneous TGA-DSC (e.g., NETZSCH STA 449 or TA Instruments SDT 650).
-
Crucible: Alumina (
) pans, open (to allow gas escape). Do not use sealed aluminum pans as pressure buildup will distort decomposition kinetics. -
Atmosphere: Synthetic Air (80%
/ 20% ) or Argon.-
Note: Air is preferred for oxide synthesis to facilitate the combustion of organic ligands.
-
-
Flow Rate: 50 mL/min (Purge) + 20 mL/min (Protective).
Temperature Program
-
Equilibration: Isotherm at 30°C for 5 minutes (Baseline stabilization).
-
Ramp: 10°C/min to 900°C.
-
Why 10°C/min? This is the ASTM standard rate. Slower rates (2°C/min) resolve overlapping peaks but extend experiment time; faster rates (20°C/min) cause thermal lag.
-
-
Cooling: Ballistic cooling to room temperature.
Workflow Diagram
The following diagram illustrates the critical path for valid data generation.
Caption: Standardized TGA-DSC workflow for energetic precursor analysis.
Deep Dive: The Thermal Decomposition Pathway
The thermal degradation of Erbium Acetate is not a single-step event.[1][2][3][4] It follows a distinct three-stage mechanism. Understanding these stages is vital for process engineers designing sintering profiles.
Stage I: Dehydration (80°C – 150°C)
-
TGA Signal: First mass loss step (~12-15% depending on hydration
). -
DSC Signal: Broad Endothermic peak.
-
Chemistry: Removal of lattice water.
-
Observation: If your sample loses mass before 80°C, it indicates surface adsorbed moisture (hygroscopicity) rather than crystal water.
Stage II: Anhydrous Decomposition (300°C – 450°C)
-
TGA Signal: Major mass loss (~35-40%).
-
DSC Signal: Complex. Initially endothermic (bond breaking) followed immediately by Exothermic peaks (combustion of acetate ligands if in Air).
-
Chemistry: The anhydrous acetate breaks down into an intermediate, typically Erbium Dioxycarbonate (
). -
Critical Note: Many protocols mistake this stage for the final oxide. Stopping here results in a carbonate-contaminated product that will bubble/defect during subsequent film deposition.
Stage III: Decarboxylation & Crystallization (550°C – 700°C)
-
TGA Signal: Final small mass loss (~5-8%).
-
DSC Signal: Small endothermic event (decomposition) followed by a sharp Exothermic crystallization peak.
-
Chemistry: Decomposition of the oxycarbonate to pure Erbium Oxide.
-
Result: Above 700°C, the mass becomes constant, indicating the formation of stable cubic
.
Visualization of Reaction Pathway
Caption: Thermal degradation pathway from hydrated precursor to crystalline oxide.
Data Synthesis: Theoretical vs. Experimental
To validate your own TGA results, compare your mass loss percentages against these theoretical values calculated for
| Reaction Step | Temperature Range | Theoretical Mass Loss | Experimental Range (Typical) |
| Dehydration ( | 80°C – 160°C | 17.5% | 16.0% – 18.0% |
| Acetate | 280°C – 450°C | 32.8% | 31.5% – 34.0% |
| Oxycarbonate | 550°C – 650°C | 6.5% | 6.0% – 7.5% |
| Total Residual Mass ( | 43.2% | 42.5% – 44.0% |
Note: Deviations in the first step often indicate varying degrees of hydration (x = 3.5 vs 4.0) due to storage conditions.
References
-
Stanford Materials Corporation. (n.d.). Erbium Acetate Hydrate Powder. Retrieved from [Link]
-
Mohamed, M. A., et al. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Thermochimica Acta. Retrieved from [Link]
-
Dalton Transactions. (2011). Thermal atomic layer deposition of Er2O3 films from a volatile, thermally stable enaminolate precursor. Royal Society of Chemistry. Retrieved from [Link]
-
Netzsch Analysis. (n.d.). TGA-DSC Principle and Methodology. Retrieved from [Link]
Sources
XRD Characterization of Erbium Oxide Derived from Acetate Precursors
A Technical Comparison and Application Guide
Executive Summary: The Acetate Advantage
High-purity Erbium Oxide (Er₂O₃) is a critical material for optical amplifiers, bio-imaging agents, and dielectric gate oxides. While nitrate and chloride precursors are common, acetate precursors (
This guide provides a rigorous technical analysis of the X-Ray Diffraction (XRD) characterization of Er₂O₃ derived specifically from acetate routes. It contrasts this method with alternative precursors, detailing the crystallographic evolution, phase purity, and thermal behavior required to validate your synthesis.
Precursor Comparative Analysis
Choosing the right precursor is not merely about cost; it dictates the decomposition pathway and final particle architecture.
Acetate vs. Nitrate vs. Chloride
The following table contrasts the physicochemical impact of precursor choice on the final Er₂O₃ lattice.
| Feature | Erbium Acetate | Erbium Nitrate | Erbium Chloride |
| Decomposition Type | Controlled Pyrolysis: Gradual release of acetone/CO₂ allows for porous, high-surface-area structures. | Combustion: Rapid, exothermic release of NOₓ often leads to hard agglomerates. | Hydrolysis: Requires rigorous washing to remove Cl⁻ ions; risk of residual oxychlorides. |
| Crystallization Onset | ~400°C: Lower energy barrier for nucleation due to organic matrix removal. | ~500–600°C: Often requires higher temperatures to remove nitrate residues fully. | >600°C: Higher temps needed to ensure phase purity and remove Cl completely. |
| Impurity Profile | Low: Carbon residues oxidize easily >600°C. | Medium: Residual nitrogen can affect optical properties. | High: Persistent chloride ions can poison catalytic sites. |
| Morphology | Spherical or porous networks (soft agglomerates). | Irregular, fused chunks (hard agglomerates). | Plate-like or irregular depending on pH. |
Expert Insight: The acetate route is preferred for applications requiring high specific surface area or sol-gel processing because the acetate group acts as a self-templating agent during decomposition, preventing the immediate collapse of the pore structure.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, we define a standard "Self-Validating" protocol. This workflow integrates synthesis with immediate XRD feedback loops.
Synthesis Workflow (Thermal Decomposition)
Objective: Convert Erbium Acetate Hydrate to cubic Er₂O₃.
-
Precursor Prep: Dissolve
in deionized water (or ethylene glycol for sol-gel). -
Drying: Evaporate solvent at 100°C to obtain the anhydrous precursor gel.
-
Calcination (Critical Step):
XRD Acquisition Parameters
-
Instrument: Bruker D8 Advance (or equivalent)[3]
-
Source: Cu Kα radiation (
) -
Voltage/Current: 40 kV / 40 mA[3]
-
Scan Range (
): 20° – 80°[3] -
Step Size: 0.02°
-
Dwell Time: 1.0 s/step
Validated Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis and characterization process.
Figure 1: Self-validating synthesis workflow ensuring phase purity before final product acceptance.
XRD Analysis & Interpretation
This section details the specific diffraction signatures expected from acetate-derived Er₂O₃.
Phase Identification
The target phase is the Cubic Bixbyite Structure (C-type) , Space Group
-
Standard Reference: JCPDS Card No. 77-0777 (or 08-0050).
-
Key Diffraction Peaks (
):-
~29.2° (222) – Strongest Intensity (100%)
-
~33.7° (400)
-
~48.5° (440)
-
~57.6° (622)
-
Note on Acetate Route: Unlike nitrate routes, which may show transient hexagonal phases if flash-combusted, the slow decomposition of acetate typically leads directly to the cubic phase, initially appearing as broad peaks (nanocrystalline) around 400°C.
Effect of Calcination Temperature
The crystallite size (
| Phase Status | Peak Width (FWHM) | Est. Crystallite Size ( | Lattice Constant ( | |
| 300°C | Amorphous | N/A (Broad Hump) | N/A | N/A |
| 400°C | Incipient Cubic | Broad (>0.5°) | ~8–12 nm | ~10.54 Å |
| 600°C | Crystalline | Medium (~0.3°) | ~20–30 nm | 10.536 Å |
| 800°C | Highly Crystalline | Sharp (<0.15°) | >50 nm | 10.532 Å |
Data derived from Scherrer Analysis of the (222) peak:
Impurity Detection (Troubleshooting)
When analyzing XRD data from acetate precursors, watch for these specific artifacts:
-
Broad Hump (20°–30°): Indicates incomplete decomposition or amorphous carbon residue. Solution: Increase
or dwell time. -
Split Peaks: May indicate lattice distortion or the presence of a secondary monoclinic phase (rare, usually high-pressure/high-temp).
-
Shifted Peaks: A shift to lower
angles indicates lattice expansion, often caused by oxygen vacancies common in low-temp acetate decomposition.
Logic Pathway for XRD Interpretation
Use this logic map to interpret your diffractogram.
Figure 2: Decision tree for interpreting Er₂O₃ XRD patterns.
References
-
Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. International Journal of Electrochemical Science. Available at: [Link]
-
Sintering Effects on Structure, Morphology, and Electrical Properties of Sol-Gel Synthesized, Nano-Crystalline Erbium Oxide. ResearchGate. Available at: [Link]
-
Thermal atomic layer deposition of Er2O3 films from a volatile, thermally stable enaminolate precursor. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of Iron Oxide, rare earth Erbium Oxide, and Erbium Oxide blended Iron Oxide nanocomposites. OICC Press. Available at: [Link]
Sources
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